Product packaging for Epinastine Hydrochloride(Cat. No.:CAS No. 108929-04-0)

Epinastine Hydrochloride

Cat. No.: B1671496
CAS No.: 108929-04-0
M. Wt: 285.77 g/mol
InChI Key: VKXSGUIOOQPGAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Epinastine Hydrochloride is an histamine H1 receptor antagonist without sedative activity. This compound blocks the histamine H1 receptor and inhibits the release of histamine from mast cells. This prevents the typical allergic symptoms that are caused by histamine activity on capillaries, skin, mucous membranes, and on gastrointestinal and bronchial smooth muscles. Typical histamine activities include vasodilation, bronchoconstriction, increased vascular permeability, pain, itching, and spasmodic contractions of gastrointestinal smooth muscles. Epinastine also has affinity for the histamine H2, 5-HT2, and the alpha-1, alpha-2 adrenergic receptors.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 2003 and is indicated for allergic conjunctivitis.
See also: Epinastine (has active moiety).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16ClN3 B1671496 Epinastine Hydrochloride CAS No. 108929-04-0

Properties

IUPAC Name

2,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,7,9,11,14,16-heptaen-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3.ClH/c17-16-18-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)19(15)16;/h1-8,15H,9-10H2,(H2,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKXSGUIOOQPGAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=CC=CC=C3CC4=CC=CC=C4N2C(=N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

80012-43-7 (Parent)
Record name Epinastine hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108929040
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1046502
Record name Epinastine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108929-04-0
Record name Epinastine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108929-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epinastine hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108929040
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epinastine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-9,13b-dihydro-1H-dibenz(c,f)imidazo(1,5-a)azepine monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EPINASTINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GFM415S5XL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Epinastine Hydrochloride: A Deep Dive into its Mechanism of Action in Mast Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Epinastine hydrochloride is a second-generation antihistamine with potent mast cell-stabilizing properties, making it a cornerstone in the management of allergic conditions. This technical guide provides an in-depth exploration of the molecular mechanisms through which epinastine exerts its effects on mast cells. By functioning as a direct antagonist of the histamine H1 receptor and, more critically, by inhibiting the degranulation of mast cells, epinastine effectively suppresses the release of a cascade of pro-inflammatory mediators. This document details the intricate signaling pathways involved, presents key quantitative data on its efficacy, and provides comprehensive experimental protocols for the assays used to elucidate its mechanism of action.

Introduction

Mast cells are pivotal effector cells in the allergic inflammatory response. Upon activation, typically through the cross-linking of high-affinity IgE receptors (FcεRI), they undergo degranulation, releasing a plethora of pre-formed and newly synthesized mediators, including histamine, proteases, leukotrienes, prostaglandins, and cytokines.[1][2] These mediators orchestrate the clinical manifestations of allergic diseases. This compound distinguishes itself from many other antihistamines through its dual-action mechanism: competitive antagonism of the histamine H1 receptor and stabilization of mast cell membranes, thereby preventing their degranulation.[1][2][3][4][5][6][7] This guide will dissect the latter, more complex aspect of its pharmacology.

Molecular Mechanism of Action in Mast Cells

Epinastine's mast cell-stabilizing effect is a multifaceted process that involves interference with several key steps in the mast cell activation cascade. The primary mechanism revolves around the modulation of ion channels and intracellular signaling pathways that are critical for degranulation.

Modulation of Ion Channels

Epinastine's ability to stabilize mast cells is attributed, in part, to its influence on ion channels, particularly chloride and calcium channels.

  • Chloride Channels: Epinastine is thought to alter the function of delayed chloride channels within the mast cell membrane.[3] The influx of chloride ions is a crucial event in the degranulation process, and by modulating these channels, epinastine can inhibit this key step.

  • Calcium Channels: A critical event in mast cell activation is the rise in intracellular calcium concentration ([Ca2+]i). Epinastine has been demonstrated to inhibit Ca2+ uptake from the extracellular environment and its release from intracellular stores.[4][8] This disruption of calcium homeostasis is a central component of its mast cell-stabilizing activity.

Interference with Intracellular Signaling Pathways

The activation of mast cells via the FcεRI receptor initiates a complex signaling cascade. Epinastine intervenes at crucial points within this pathway to prevent degranulation and the release of inflammatory mediators.

  • FcεRI Signaling Cascade: The cross-linking of IgE bound to FcεRI on the mast cell surface triggers the activation of Src family kinases (e.g., Lyn) and spleen tyrosine kinase (Syk).[9][10][11][12] This initiates a downstream cascade involving the phosphorylation of adaptor proteins and the activation of key enzymes such as phospholipase C (PLC) and protein kinase C (PKC).[9]

  • Inhibition of Calmodulin Activity: Epinastine has been shown to significantly and dose-dependently suppress the activity of calmodulin.[8] Calmodulin is a calcium-binding protein that plays a vital role in transducing the calcium signal to downstream effector proteins involved in degranulation. By inhibiting calmodulin, epinastine effectively dampens the cellular response to increased intracellular calcium.

The following diagram illustrates the key steps in the FcεRI signaling pathway and the proposed points of intervention for epinastine.

FceRI_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Antigen Antigen IgE IgE Antigen->IgE Binds FceRI FcεRI IgE->FceRI Cross-links Lyn Lyn FceRI->Lyn Activates Syk Syk Lyn->Syk Phosphorylates & Activates PLC Phospholipase C (PLC) Syk->PLC Activates Cytokine_Production Cytokine & Prostaglandin Production Syk->Cytokine_Production Activates pathways leading to PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates ER->Ca_release Ca²⁺ release Ca_ion Ca²⁺ Ca_release->Ca_ion Ca_influx->Ca_ion Ca²⁺ influx Calmodulin Calmodulin Ca_ion->Calmodulin Binds & Activates Degranulation Degranulation (Histamine, etc.) Calmodulin->Degranulation Mediates PKC->Degranulation Promotes Epinastine_Ca Epinastine Inhibition Epinastine_Ca->Ca_ion Epinastine_Calmodulin Epinastine Inhibition Epinastine_Calmodulin->Calmodulin

Caption: FcεRI Signaling Pathway and Epinastine's Points of Inhibition.

Quantitative Data Summary

The efficacy of this compound has been quantified in various in vitro assays. The following tables summarize key findings.

Table 1: Receptor Binding Affinities and Functional Inhibition of Epinastine

ParameterReceptorCell Type/SystemValueReference
IC50 Histamine H1Guinea pig ileum9.8 nM[6]
IC50 Histamine H4Recombinant CHO-K1 cells0.9 nM[13]
IC50 Histamine H2Recombinant CHO-K1 cells78 µM[13]
IC50 (Functional) Histamine H1CHO-K1 cells expressing human H1R1.6 µM[14]

Table 2: Inhibition of Mediator Release from Mast Cells by Epinastine

MediatorStimulusCell TypeEffective ConcentrationReference
Histamine Antigen-antibody reaction, Compound 48/80Rat peritoneal mast cellsNot specified[4][8]
KC, TNF-α, VEGF IgE-dependentMurine mast cells≥ 25 ng/mL[2]
IL-8 Not specifiedHuman eosinophilsDose- and time-dependent[15]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of epinastine in mast cells.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of the granular enzyme β-hexosaminidase as an index of mast cell degranulation.

Materials:

  • Mast cell line (e.g., RBL-2H3 or LAD2)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Tyrode's buffer

  • Anti-DNP IgE

  • DNP-BSA (antigen)

  • This compound

  • Triton X-100 (for cell lysis)

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (substrate)

  • Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10.0)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Culture and Sensitization:

    • Culture mast cells to 80-90% confluency.

    • Sensitize cells with anti-DNP IgE (e.g., 0.5 µg/mL) for 18-24 hours.

  • Cell Preparation:

    • Wash the sensitized cells twice with Tyrode's buffer.

    • Resuspend the cells in Tyrode's buffer to a final concentration of 2-5 x 10^5 cells/mL.

  • Treatment and Stimulation:

    • Aliquot 100 µL of the cell suspension into each well of a 96-well plate.

    • Add 50 µL of Tyrode's buffer containing various concentrations of this compound or vehicle control.

    • Incubate for 15-30 minutes at 37°C.

    • Add 50 µL of DNP-BSA (e.g., 100 ng/mL) to stimulate degranulation. For negative control wells, add buffer only. For total release wells, add 50 µL of 0.1% Triton X-100.

    • Incubate for 30-60 minutes at 37°C.

  • Enzyme Assay:

    • Centrifuge the plate at 400 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Add 50 µL of the p-nitrophenyl-N-acetyl-β-D-glucosaminide substrate solution to each well.

    • Incubate at 37°C for 60-90 minutes.

    • Add 100 µL of the stop solution to each well.

  • Data Analysis:

    • Measure the absorbance at 405 nm using a microplate reader.

    • Calculate the percentage of β-hexosaminidase release using the following formula: % Release = [(Sample OD - Blank OD) / (Total Release OD - Blank OD)] x 100

Degranulation_Assay_Workflow Start Start Culture_Sensitize Culture & Sensitize Mast Cells with IgE (24h) Start->Culture_Sensitize Wash_Resuspend Wash & Resuspend Cells Culture_Sensitize->Wash_Resuspend Aliquot_Cells Aliquot Cells into 96-well Plate Wash_Resuspend->Aliquot_Cells Add_Epinastine Add Epinastine or Vehicle (Incubate 30 min) Aliquot_Cells->Add_Epinastine Stimulate Stimulate with Antigen (Incubate 60 min) Add_Epinastine->Stimulate Centrifuge Centrifuge Plate Stimulate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Enzyme_Reaction Add Substrate & Incubate Collect_Supernatant->Enzyme_Reaction Stop_Reaction Add Stop Solution Enzyme_Reaction->Stop_Reaction Read_Absorbance Read Absorbance at 405 nm Stop_Reaction->Read_Absorbance Analyze_Data Calculate % Degranulation Read_Absorbance->Analyze_Data

Caption: Workflow for Mast Cell Degranulation Assay.

Intracellular Calcium Imaging

This protocol describes the measurement of changes in intracellular calcium concentration using a fluorescent calcium indicator like Fura-2 AM.

Materials:

  • Mast cells cultured on glass coverslips

  • HEPES-buffered saline (HBS)

  • Fura-2 AM

  • Pluronic F-127

  • Probenecid (optional)

  • This compound

  • Stimulating agent (e.g., antigen, compound 48/80)

  • Fluorescence microscope with an imaging system capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)

Procedure:

  • Cell Preparation:

    • Plate mast cells on glass coverslips and culture until they adhere.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution in HBS (e.g., 2-5 µM Fura-2 AM, 0.02% Pluronic F-127, and optionally 1 mM Probenecid).

    • Wash the cells once with HBS.

    • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBS to remove extracellular dye and allow for de-esterification of the dye for at least 30 minutes.

  • Imaging:

    • Mount the coverslip onto the perfusion chamber of the fluorescence microscope.

    • Continuously perfuse the cells with HBS.

    • Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.

    • Introduce this compound at the desired concentration into the perfusion buffer and record for a few minutes.

    • Add the stimulating agent to the perfusion buffer and continue recording the fluorescence changes.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) for individual cells over time.

    • The change in this ratio is proportional to the change in intracellular calcium concentration.

Conclusion

This compound's mechanism of action in mast cells is a sophisticated interplay of ion channel modulation and intracellular signaling interference, culminating in the potent stabilization of these key allergic effector cells. Its ability to inhibit mast cell degranulation, in addition to its direct histamine H1 receptor antagonism, provides a comprehensive approach to managing allergic diseases. The quantitative data and experimental protocols presented in this guide offer a robust framework for researchers and drug development professionals to further investigate and build upon our understanding of this important therapeutic agent. The continued exploration of the nuanced interactions of epinastine with mast cell biology will undoubtedly pave the way for the development of even more targeted and effective anti-allergic therapies.

References

Epinastine Hydrochloride: A Technical Guide to Receptor Binding Affinity and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epinastine hydrochloride is a second-generation antihistamine distinguished by its multifaceted pharmacological profile. Beyond its primary high-affinity antagonism of the histamine H1 receptor, epinastine exhibits a broader spectrum of activity that contributes to its clinical efficacy and favorable safety profile. This technical guide provides an in-depth analysis of epinastine's receptor binding affinity and selectivity across various physiologically relevant receptors. Quantitative binding data are presented, alongside detailed experimental protocols for key assays and visualizations of associated signaling pathways, to offer a comprehensive resource for researchers and drug development professionals.

Receptor Binding Affinity and Selectivity

Epinastine is a potent histamine H1 receptor antagonist.[1] Its binding affinity extends to other histamine receptor subtypes, as well as to adrenergic and serotonergic receptors. Notably, epinastine has a low affinity for dopamine receptors and does not readily cross the blood-brain barrier, which contributes to its non-sedating properties.[1][2]

Quantitative Binding Profile

The receptor binding profile of epinastine has been characterized using various in vitro assays. The following tables summarize the available quantitative data, primarily expressed as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values. Lower values are indicative of higher binding affinity.

Table 1: Epinastine Binding Affinities for Histamine Receptors

Receptor SubtypeIC50 (nM)Species/Cell LineReference
Histamine H19.8Guinea Pig[3]
Histamine H138CHO-K1 cells (human)[4]
Histamine H278,000CHO-K1 cells (human)
Histamine H40.9CHO-K1 cells (human)

Table 2: Epinastine Binding Affinities for Adrenergic and Serotonergic Receptors

Receptor SubtypeBinding AffinityNotesReference
α1-adrenergicMarked affinitySpecific Ki or IC50 values not consistently reported in reviewed literature.[3][5]
α2-adrenergicMarked affinitySpecific Ki or IC50 values not consistently reported in reviewed literature.[3][5]
5-HT2Marked affinitySpecific Ki or IC50 values not consistently reported in reviewed literature.[3][5]

Note: Epinastine displays a significantly lower affinity for the histamine H2 receptor compared to the H1 receptor, with one source indicating a 400-fold lower affinity.[3] While there is "marked affinity" for α1, α2, and 5-HT2 receptors, specific Ki values are not widely available in the public domain.[3][5] Epinastine has a low affinity for muscarinic and β-adrenergic receptors.[3]

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the receptor binding affinity and functional activity of epinastine.

Radioligand Binding Assay (Displacement Assay)

This assay quantifies the affinity of a test compound (e.g., epinastine) for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor.

Objective: To determine the Ki of epinastine for a target receptor (e.g., histamine H1 receptor).

Materials:

  • Receptor Source: Cell membrane preparations from cells stably expressing the human receptor of interest (e.g., HEK293 cells transfected with the histamine H1 receptor).

  • Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [3H]-mepyramine for the H1 receptor).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of an unlabeled ligand known to bind to the receptor.

  • Assay Buffer: Buffer solution appropriate for the receptor (e.g., Tris-HCl buffer).

  • Filtration Apparatus: A multi-well plate harvester with glass fiber filters.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the membrane pellet and resuspend it in the assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • A fixed amount of the cell membrane preparation.

    • A fixed concentration of the radioligand.

    • Increasing concentrations of this compound (test compound).

    • For determining non-specific binding, add a high concentration of the unlabeled ligand instead of epinastine.

    • For determining total binding, add only the assay buffer instead of any competing ligand.

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of epinastine by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the epinastine concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value of epinastine.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Prep Membrane Prep Incubation Incubation Membrane Prep->Incubation Radioligand Radioligand Radioligand->Incubation Epinastine Epinastine Epinastine->Incubation Filtration Filtration Incubation->Filtration Separation Counting Counting Filtration->Counting Measurement IC50 Determination IC50 Determination Counting->IC50 Determination Ki Calculation Ki Calculation IC50 Determination->Ki Calculation Cheng-Prusoff cluster_prep Preparation cluster_treatment Treatment & Measurement cluster_analysis Data Analysis Cell Plating Cell Plating Dye Loading Dye Loading Cell Plating->Dye Loading Epinastine Incubation Epinastine Incubation Dye Loading->Epinastine Incubation Agonist Injection Agonist Injection Epinastine Incubation->Agonist Injection Fluorescence Reading Fluorescence Reading Agonist Injection->Fluorescence Reading Real-time Response Curve Response Curve Fluorescence Reading->Response Curve IC50 Calculation IC50 Calculation Response Curve->IC50 Calculation Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Activates Epinastine Epinastine Epinastine->H1R Inhibits Gq Gq-protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C Activation DAG->PKC Response Allergic Response Ca2->Response PKC->Response Norepinephrine Norepinephrine Alpha1R α1-Adrenergic Receptor Norepinephrine->Alpha1R Activates Epinastine Epinastine Epinastine->Alpha1R Binds to Gq Gq-protein Alpha1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Response Physiological Response Ca2->Response Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Activates Epinastine Epinastine Epinastine->HT2AR Binds to Gq Gq-protein HT2AR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Response Cellular Response IP3->Response DAG->Response

References

Epinastine Hydrochloride: An Investigational Candidate for Non-Allergic Rhinitis Research

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Non-allergic rhinitis represents a complex inflammatory condition of the nasal mucosa, distinct from IgE-mediated allergic rhinitis. Its subtypes, including idiopathic (vasomotor) rhinitis and Non-Allergic Rhinitis with Eosinophilia Syndrome (NARES), are characterized by significant nasal symptoms but lack evidence of systemic allergic sensitization. The pathophysiology often involves neurogenic inflammation, mast cell activation, and eosinophilic infiltration, presenting therapeutic challenges. Epinastine Hydrochloride, a second-generation antihistamine with potent mast cell stabilizing and broad anti-inflammatory properties, offers a compelling, albeit underexplored, therapeutic rationale for these conditions. This document outlines the scientific basis for investigating this compound in non-allergic rhinitis and provides detailed experimental protocols for its preclinical evaluation.

Core Pharmacological Profile of this compound

This compound is a multi-faceted anti-inflammatory agent. Its primary mechanisms of action, established predominantly in the context of allergic inflammation, provide a strong foundation for its potential application in non-allergic rhinitis.[1][2][3]

  • Histamine H1 Receptor Antagonism: Epinastine is a potent and selective inverse agonist of the H1 receptor, effectively blocking histamine-induced symptoms such as sneezing and rhinorrhea.[2]

  • Mast Cell Stabilization: It inhibits the degranulation of mast cells, preventing the release of pre-formed mediators like histamine and tryptase, as well as newly synthesized inflammatory molecules.[1][3] This action is mediated by modulating delayed chloride channels in the cell membrane.[1]

  • Broad-Spectrum Anti-Inflammatory Effects: Beyond histamine blockade, epinastine has been shown to possess anti-leukotriene, anti-platelet activating factor (PAF), and anti-bradykinin activities.[3]

  • Modulation of Eosinophil and Neutrophil Activity: Epinastine can inhibit the chemotactic movement of eosinophils and suppress the post-transcriptional release of IL-8 (a potent neutrophil chemoattractant) from eosinophils.[4][5]

Rationale for this compound in Non-Allergic Rhinitis Subtypes

The therapeutic potential of Epinastine in non-allergic rhinitis stems from its ability to target key pathological pathways that are independent of IgE-mediated reactions.

Idiopathic (Vasomotor) Rhinitis & Neurogenic Inflammation

Idiopathic rhinitis is strongly associated with neurogenic inflammation, where sensory nerves in the nasal mucosa become hyperresponsive to non-allergic triggers like temperature changes or irritants.[6] This leads to the release of neuropeptides such as Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP), which cause vasodilation, plasma extravasation, and mucus secretion.[7][8] Transient Receptor Potential (TRP) channels, particularly TRPV1 (the capsaicin receptor), on sensory nerve endings are key initiators of this pathway.[9]

Hypothesized Mechanism of Action: Epinastine's potential efficacy in this context is supported by the proven clinical success of Azelastine, another topical antihistamine with similar properties, which is indicated for vasomotor rhinitis.[6][10] The proposed mechanisms include:

  • Inhibition of Neuropeptide Release: By modulating sensory nerve activity, epinastine may reduce the release of SP and CGRP.

  • Mast Cell Stabilization: Neuropeptides like Substance P can directly trigger mast cell degranulation. Epinastine's mast cell stabilizing properties could break this cycle of neuro-immune interaction.[8]

  • Modulation of TRP Channels: Azelastine has been shown to desensitize TRPV1 channels.[11] It is plausible that epinastine shares this ability to modulate sensory nerve hyperreactivity at the channel level.

G cluster_0 Sensory Nerve Ending cluster_1 Nasal Mucosa Response Trigger Irritant Stimuli (e.g., Capsaicin, Cold Air) TRPV1 TRPV1 Channel Activation Trigger->TRPV1 Ca_Influx Ca²+ Influx TRPV1->Ca_Influx Neuropeptide_Release Release of Neuropeptides (Substance P, CGRP) Ca_Influx->Neuropeptide_Release Mast_Cell Mast Cell Neuropeptide_Release->Mast_Cell Activation Vasodilation Vasodilation & Plasma Extravasation Neuropeptide_Release->Vasodilation Antidromic Reflex Gland Mucus Gland Neuropeptide_Release->Gland Stimulation Mast_Cell->Vasodilation Histamine, Tryptase Symptoms Rhinorrhea, Congestion Vasodilation->Symptoms Gland->Symptoms Epinastine Epinastine HCl Epinastine->TRPV1 ? (Modulation) Epinastine->Mast_Cell Stabilization

Figure 1. Proposed mechanism of Epinastine in neurogenic inflammation.

Non-Allergic Rhinitis with Eosinophilia Syndrome (NARES)

NARES is characterized by significant eosinophilic infiltration (>20% on nasal cytology) and mast cell activation in the absence of a detectable allergy.[12][13][14] Patients experience perennial symptoms like nasal congestion, sneezing, and rhinorrhea.[13] The underlying cause is unknown, but a self-perpetuating cycle of eosinophilic and mast cell-driven inflammation is central to its pathology.[12][14]

Hypothesized Mechanism of Action: Epinastine is a strong candidate for NARES research due to its targeted effects on the key inflammatory cells involved:

  • Inhibition of Eosinophil Recruitment: Epinastine's documented ability to inhibit IL-8 release and eosinophil chemotaxis could directly reduce the eosinophilic load in the nasal mucosa.[4]

  • Mast Cell Stabilization: Chronic, non-specific mast cell activation is a feature of NARES.[1][14] Epinastine's stabilizing effect can reduce the release of mediators that perpetuate the inflammatory cycle and contribute to symptoms.

G cluster_0 NARES Pathophysiology cluster_1 Clinical Manifestation Unknown_Trigger Unknown Trigger(s) Mast_Cell Mast Cell Activation Unknown_Trigger->Mast_Cell Eosinophil_Rec Eosinophil Recruitment & Activation Unknown_Trigger->Eosinophil_Rec Mediator_Release Mediator Release (Histamine, Tryptase, IL-8) Mast_Cell->Mediator_Release Eosinophil_Rec->Mediator_Release Eosinophil_Toxins Release of Toxic Proteins (e.g., ECP, MBP) Eosinophil_Rec->Eosinophil_Toxins Mediator_Release->Eosinophil_Rec Feedback Loop Symptoms Chronic Nasal Symptoms (Congestion, Rhinorrhea) Mediator_Release->Symptoms Epithelial_Damage Nasal Epithelial Damage Eosinophil_Toxins->Epithelial_Damage Epithelial_Damage->Symptoms Epinastine Epinastine HCl Epinastine->Mast_Cell Stabilization Epinastine->Eosinophil_Rec Inhibition of Chemotaxis Epinastine->Mediator_Release Inhibition of IL-8 Release

Figure 2. Proposed mechanism of Epinastine in NARES.

Proposed Experimental Protocols for Preclinical Research

The following protocols are designed to rigorously evaluate the efficacy of this compound in validated models of non-allergic rhinitis.

Protocol 1: Evaluation in a Capsaicin-Induced Neurogenic Rhinitis Model

This protocol assesses the ability of epinastine to inhibit neurogenic inflammation.[15]

Objective: To determine if topical intranasal epinastine can reduce nasal symptoms and neuropeptide levels following a capsaicin challenge in rats.

Materials:

  • Male Wistar rats (200-250g)

  • This compound solution (e.g., 0.05%, 0.1% in saline)

  • Vehicle control (saline)

  • Capsaicin solution (30 µM in 0.9% saline with 10% ethanol)

  • Anesthetics (e.g., ketamine/xylazine)

  • Nasal lavage equipment and buffer (PBS)

  • ELISA kits for Substance P and CGRP

Methodology:

  • Acclimatization: House animals for at least one week under standard conditions.

  • Grouping: Randomly assign rats to three groups (n=8-10 per group):

    • Group 1: Vehicle control + Capsaicin challenge

    • Group 2: Epinastine 0.05% + Capsaicin challenge

    • Group 3: Epinastine 0.1% + Capsaicin challenge

  • Pre-treatment: 30 minutes prior to challenge, lightly anesthetize rats and instill 10 µL of the respective treatment (vehicle or epinastine) into each nostril.

  • Symptom Observation (Baseline): For 10 minutes following pre-treatment, observe and count the number of sneezes and nasal scratching movements.

  • Capsaicin Challenge: Administer 10 µL of capsaicin solution into each nostril.

  • Symptom Observation (Post-Challenge): Immediately after the challenge, observe and count the total number of sneezes and nasal scratching movements for 15 minutes.

  • Nasal Lavage: 30 minutes post-challenge, deeply anesthetize the animals. Perform nasal lavage by instilling 0.5 mL of PBS into the nasopharynx via a tracheal cannula and collecting the effluent from the nostrils.

  • Sample Processing: Centrifuge the lavage fluid to remove debris and add protease inhibitors. Store supernatant at -80°C.

  • Analysis:

    • Compare symptom scores between groups using appropriate statistical tests (e.g., ANOVA).

    • Measure Substance P and CGRP concentrations in the nasal lavage fluid using ELISA and compare between groups.

G start Start: Wistar Rats (n=24-30) grouping Randomize into 3 Groups (Vehicle, Epinastine 0.05%, Epinastine 0.1%) start->grouping pretreat Intranasal Pre-treatment (10 µL per nostril) grouping->pretreat obs1 Baseline Symptom Scoring (10 min) pretreat->obs1 challenge Intranasal Capsaicin Challenge (10 µL per nostril, 30 µM) obs1->challenge obs2 Post-Challenge Symptom Scoring (15 min) challenge->obs2 lavage Nasal Lavage (30 min post-challenge) obs2->lavage analysis Analyze Symptom Scores & Neuropeptide Levels (ELISA) lavage->analysis end End analysis->end

Figure 3. Experimental workflow for the capsaicin challenge model.

Protocol 2: In Vitro Mast Cell Stabilization Assay

This protocol determines the direct mast cell stabilizing activity of epinastine.

Objective: To quantify the ability of epinastine to inhibit histamine release from rat peritoneal mast cells following stimulation.

Materials:

  • Male Wistar rats (250-300g)

  • This compound (various concentrations)

  • Compound 48/80 (mast cell degranulator) or Substance P

  • RPMI buffer solution

  • Toluidine blue stain

  • Microscope and hemocytometer

Methodology:

  • Mast Cell Collection: Sacrifice rats and inject 10 mL/kg of saline into the peritoneal cavity. Gently massage the abdomen for 5 minutes. Collect the peritoneal fluid and transfer it to a tube containing RPMI buffer.

  • Cell Purification: Centrifuge the fluid at 400-500 RPM. Discard the supernatant and wash the cell pellet twice with fresh buffer by centrifugation. Resuspend the purified mast cells in RPMI buffer.

  • Incubation: Aliquot the mast cell suspension into separate tubes. Add varying concentrations of this compound (or vehicle control) and incubate at 37°C for 15 minutes.

  • Stimulation: Add the degranulating agent (e.g., Compound 48/80 or Substance P) to the cell suspensions and incubate at 37°C for 10 minutes.

  • Staining and Observation: Place a drop of each cell suspension on a glass slide, add a drop of toluidine blue, and cover with a coverslip.

  • Quantification: Under a microscope (40x), count a total of 100 mast cells, differentiating between intact, granulated cells and degranulated (disrupted) cells.

  • Analysis: Calculate the percentage of degranulated cells for each condition. Determine the percentage protection offered by epinastine using the formula: % Protection = (1 - (% Degranulated in Epinastine / % Degranulated in Control)) * 100

Quantitative Data Presentation

Data from the proposed experiments should be organized into clear, concise tables for analysis and reporting.

Table 1: Template for Nasal Symptom Scores in Capsaicin Challenge Model

Treatment Group N Sneezes (mean ± SEM) Nasal Scratching (mean ± SEM)
Vehicle 10 Data Data
Epinastine 0.05% 10 Data Data

| Epinastine 0.1% | 10 | Data | Data |

Table 2: Template for Neuropeptide Levels in Nasal Lavage Fluid

Treatment Group N Substance P (pg/mL, mean ± SEM) CGRP (pg/mL, mean ± SEM)
Vehicle 10 Data Data
Epinastine 0.05% 10 Data Data

| Epinastine 0.1% | 10 | Data | Data |

Table 3: Template for In Vitro Mast Cell Stabilization Assay

Epinastine Conc. (µM) N % Degranulated Cells (mean ± SEM) % Protection
0 (Vehicle) 5 Data 0%
1 5 Data Calculate
10 5 Data Calculate

| 100 | 5 | Data | Calculate |

Conclusion for Research Applications

While clinical data for this compound in non-allergic rhinitis is currently lacking, its established pharmacological profile presents a compelling case for its investigation. The proposed mechanisms—modulating neurogenic inflammation in idiopathic rhinitis and inhibiting eosinophilic and mast cell activity in NARES—are strongly rooted in the known pathophysiology of these conditions. The experimental protocols detailed in this guide provide a robust framework for preclinical studies to elucidate its efficacy and mechanisms of action, potentially positioning Epinastine as a novel therapeutic candidate for these challenging-to-treat patient populations.

References

Epinastine Hydrochloride Powder: A Comprehensive Physicochemical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physicochemical properties of Epinastine Hydrochloride powder, a potent second-generation antihistamine and mast cell stabilizer. The following sections delineate its fundamental chemical and physical characteristics, supported by detailed experimental protocols and visual representations of its mechanism of action and analytical workflow.

Chemical and Physical Properties

This compound is a white, crystalline, and hygroscopic solid.[1] A summary of its key physicochemical properties is presented in the tables below.

Table 1: General Physicochemical Properties of this compound

PropertyValueReference
Appearance White Crystalline Solid[2]
Molecular Formula C₁₆H₁₅N₃・HCl[2][3]
Molecular Weight 285.77 g/mol [3]
Melting Point 273-275 °C
Hygroscopicity Hygroscopic[1]

Table 2: Solubility Profile of this compound

SolventSolubilityReference
Water 38 mg/mL[1]
Ethanol Soluble (approx. 30 mg/mL)[2]
DMSO Soluble (approx. 30 mg/mL)[2]
Dimethylformamide Soluble (approx. 30 mg/mL)[2]
Phosphate Buffered Saline (PBS), pH 7.2 Approx. 10 mg/mL[2]

Table 3: Ionization and Partitioning Characteristics of Epinastine

PropertyValue
pKa 9.31 (Strongest Basic)
LogP 2.34

Crystallinity and Thermal Analysis

The solid-state properties of an active pharmaceutical ingredient (API) are critical for its stability, dissolution, and bioavailability.

X-ray Powder Diffraction (XRPD)

This compound exists in various crystalline forms. One patented crystalline form, designated as crystal form IX, exhibits characteristic peaks in its X-ray powder diffraction pattern that distinguish it from other polymorphic forms.[4]

Table 4: Characteristic XRPD Peaks for this compound Crystal Form IX

Diffraction Angle (2θ) ± 0.2°
5.2
6.6
12.0
12.8
14.0
16.6
18.3
20.8
21.7
23.9
25.3
26.6
27.8
29.1
30.4
31.9
35.6
37.7

Source: CN104098575A[4]

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to study the thermal properties of a sample as it is heated or cooled. For this compound, DSC can be employed to determine its melting point and assess its purity and polymorphic form. A typical DSC thermogram for a pure, crystalline substance like this compound would show a sharp endothermic peak corresponding to its melting point.

Experimental Protocols

The following sections provide detailed methodologies for the determination of the key physicochemical properties of this compound powder.

Melting Point Determination (Capillary Method)

Objective: To determine the melting point of this compound powder.

Apparatus:

  • Melting point apparatus with a heating block and temperature control

  • Glass capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of this compound powder is finely ground using a mortar and pestle to ensure a uniform particle size.

  • Capillary Tube Filling: The open end of a capillary tube is pressed into the powdered sample. The tube is then tapped gently to pack the powder into the sealed end, aiming for a sample height of 2-3 mm.

  • Measurement: The filled capillary tube is inserted into the heating block of the melting point apparatus. The temperature is ramped up at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • Observation: The sample is observed through the magnifying lens of the apparatus. The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire sample becomes a clear liquid is recorded as the final melting point. The melting range is reported.

Solubility Determination (Shake-Flask Method)

Objective: To determine the solubility of this compound powder in a specific solvent (e.g., water).

Apparatus:

  • Analytical balance

  • Volumetric flasks

  • Screw-capped vials or flasks

  • Mechanical shaker or magnetic stirrer

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm)

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solution: An excess amount of this compound powder is added to a known volume of the solvent in a screw-capped vial.

  • Equilibration: The vial is sealed and agitated in a mechanical shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand to allow the undissolved solid to settle. A portion of the supernatant is then carefully withdrawn and filtered through a syringe filter to remove any undissolved particles. Centrifugation can be used prior to filtration to aid in the separation.

  • Quantification: The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry. This involves preparing a calibration curve from standard solutions of known concentrations.

  • Calculation: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL).

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of this compound.

Apparatus:

  • pH meter with a calibrated electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

Procedure:

  • Sample Preparation: A precisely weighed amount of this compound powder is dissolved in a known volume of deionized water or a suitable co-solvent if necessary.

  • Titration Setup: The beaker containing the this compound solution is placed on a magnetic stirrer, and the calibrated pH electrode is immersed in the solution.

  • Titration: The standardized strong base is added incrementally from the burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the this compound has been neutralized.

Mandatory Visualizations

Experimental Workflow for Physicochemical Characterization

experimental_workflow cluster_sample Sample Preparation cluster_analysis Physicochemical Analysis cluster_data Data Interpretation Sample Epinastine HCl Powder MeltingPoint Melting Point (Capillary Method) Sample->MeltingPoint Solubility Solubility (Shake-Flask) Sample->Solubility pKa pKa (Potentiometric Titration) Sample->pKa XRPD Crystallinity (XRPD) Sample->XRPD DSC Thermal Behavior (DSC) Sample->DSC Hygroscopicity Hygroscopicity (DVS) Sample->Hygroscopicity Data Physicochemical Profile MeltingPoint->Data Solubility->Data pKa->Data XRPD->Data DSC->Data Hygroscopicity->Data

Caption: Workflow for the physicochemical characterization of this compound powder.

Signaling Pathway of this compound

signaling_pathway cluster_allergen Allergic Response Trigger cluster_degranulation Mast Cell Degranulation cluster_receptors Histamine Receptor Interaction cluster_symptoms Allergic Symptoms cluster_epinastine This compound Action Allergen Allergen MastCell Mast Cell Allergen->MastCell IgE-mediated activation HistamineRelease Histamine Release MastCell->HistamineRelease Degranulation H1Receptor H1 Receptor HistamineRelease->H1Receptor Binds to H2Receptor H2 Receptor HistamineRelease->H2Receptor Binds to Symptoms Itching, Redness, Swelling H1Receptor->Symptoms H2Receptor->Symptoms Epinastine Epinastine HCl Epinastine->MastCell Stabilizes Epinastine->H1Receptor Antagonizes Epinastine->H2Receptor Antagonizes

Caption: Mechanism of action of this compound in the allergic response cascade.

References

The Mast Cell Stabilizing Properties of Epinastine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mast cell stabilizing properties of Epinastine, a second-generation antihistamine with a multifaceted mechanism of action. Epinastine is recognized for its efficacy in managing allergic conditions, not only through its potent histamine H1 receptor antagonism but also by directly inhibiting the degranulation of mast cells, a critical event in the allergic cascade.[1][2][3] This document collates quantitative data, details key experimental methodologies, and illustrates the underlying signaling pathways to offer a comprehensive resource for the scientific community.

Core Mechanism of Mast Cell Stabilization

Epinastine exerts its mast cell stabilizing effects through a combination of actions that ultimately prevent the release of histamine and other pro-inflammatory mediators.[2][4] The primary mechanisms include:

  • Inhibition of Calcium Mobilization: Epinastine has been shown to inhibit Ca2+ influx and its release from intracellular stores within mast cells.[5][6] This is a crucial step, as the rise in intracellular calcium is a key trigger for the fusion of granular membranes with the cell membrane, leading to degranulation.

  • Calmodulin Antagonism: The drug significantly and dose-dependently suppresses the activity of calmodulin, a calcium-binding protein that plays a pivotal role in the downstream signaling of calcium-dependent processes leading to mediator release.[5]

  • Modulation of Adenylate Cyclase: Epinastine has been observed to augment adenylate cyclase activity in rat peritoneal mast cells.[5] Increased adenylate cyclase activity leads to higher levels of cyclic AMP (cAMP), which is generally associated with the inhibition of mast cell degranulation.

Beyond these core mechanisms, Epinastine also exhibits anti-leukotriene, anti-platelet activating factor (PAF), and anti-bradykinin activities, contributing to its overall anti-allergic profile.[1][3]

Quantitative Data on Epinastine's Activity

The following tables summarize the quantitative data available on the inhibitory activities of Epinastine.

Table 1: Inhibition of Histamine Receptor Binding and Function

Receptor TargetAssay TypeCell Type/TissueInhibitory Concentration (IC50)Reference
Histamine H1Receptor BindingGuinea Pig Ileum9.8 nM[7]
Histamine H1Intracellular Calcium Mobilization (simultaneous addition with histamine)CHO-K1 cells expressing human H1R1.6 µM[8]
Histamine H1Intracellular Calcium Mobilization (2.5 min pre-incubation)CHO-K1 cells expressing human H1R38 nM[8]
Histamine H2Receptor AffinityIn vitro models400-fold lower than H1[7]
Histamine H2Intracellular cAMP AccumulationCHO-K1 cells expressing human H2R78 µM[9]
Histamine H4Intracellular Calcium MobilizationCHO-K1 cells expressing human H4R0.9 nM[9]

Table 2: Inhibition of Mediator Release from Mast Cells

MediatorMast Cell TypeStimulusEpinastine ConcentrationPercent InhibitionReference
HistamineRat Peritoneal Mast CellsAntigen-Antibody ReactionNot specifiedInhibited[5]
HistamineRat Peritoneal Mast CellsCompound 48/80Not specifiedInhibited[5][6]
HistamineGuinea Pig Lung PiecesAntigen ChallengeNot specifiedMarkedly Inhibited[5]
HistamineHuman Skin Mast CellsAnti-IgEDose-dependentInhibited[10]
HistamineHuman Skin Mast CellsA23187Dose-dependentInhibited[10]
Keratinocyte-derived Chemokine (KC)Murine Peritoneal Mast CellsIgE-dependent> 25 ng/mLSignificant[11]
Tumor Necrosis Factor-α (TNF-α)Murine Peritoneal Mast CellsIgE-dependent> 25 ng/mLSignificant[11]
Vascular Endothelial Growth Factor (VEGF)Murine Peritoneal Mast CellsIgE-dependent> 30 ng/mLSignificant[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide protocols for key experiments used to investigate the mast cell stabilizing properties of Epinastine.

Protocol 1: In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of the granular enzyme β-hexosaminidase as an index of mast cell degranulation.

Materials:

  • Mast cell line (e.g., RBL-2H3) or primary mast cells

  • Cell culture medium

  • Tyrode's buffer or HEPES-buffered saline

  • Sensitizing agent: Anti-DNP IgE

  • Stimulating agent: DNP-BSA (antigen) or Compound 48/80

  • Epinastine hydrochloride

  • β-hexosaminidase substrate (p-nitrophenyl-N-acetyl-β-D-glucosaminide)

  • Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10.0)

  • Lysis buffer (e.g., 0.1% Triton X-100)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Culture and Sensitization:

    • Culture mast cells to the desired confluency.

    • For IgE-mediated degranulation, sensitize the cells by incubating with anti-DNP IgE (e.g., 0.1 µg/mL) overnight.[12]

  • Cell Preparation:

    • Wash the sensitized cells twice with buffer to remove unbound IgE.

    • Resuspend the cells in the buffer at a concentration of 5 x 10^5 cells/mL.

  • Treatment with Epinastine:

    • Aliquot 100 µL of the cell suspension into each well of a 96-well plate.

    • Add various concentrations of Epinastine to the wells and incubate for a specified time (e.g., 30 minutes at 37°C). Include a vehicle control.

  • Stimulation of Degranulation:

    • Add the stimulating agent (e.g., DNP-BSA at 0.4 µg/mL or Compound 48/80 at 10 µg/mL) to the wells.[12]

    • For total mediator release, add lysis buffer to a set of control wells.

    • For spontaneous release, add only buffer.

    • Incubate for 30-60 minutes at 37°C.

  • Assay of β-Hexosaminidase Activity:

    • Centrifuge the plate to pellet the cells.

    • Transfer an aliquot of the supernatant from each well to a new 96-well plate.

    • Add the β-hexosaminidase substrate and incubate at 37°C until a color change is observed.

    • Stop the reaction with the stop solution.

  • Data Analysis:

    • Measure the absorbance at 405 nm using a microplate reader.

    • Calculate the percentage of β-hexosaminidase release for each condition using the formula: [(Absorbance of sample - Absorbance of spontaneous release) / (Absorbance of total release - Absorbance of spontaneous release)] x 100.

    • Determine the inhibitory effect of Epinastine by comparing the release in the presence and absence of the drug.

Protocol 2: Measurement of Intracellular Calcium Mobilization

This protocol describes the use of a fluorescent calcium indicator to measure changes in intracellular calcium concentration following mast cell stimulation.

Materials:

  • Mast cells

  • HEPES-buffered saline

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM)

  • Pluronic F-127

  • Stimulating agent (e.g., anti-IgE, Compound 48/80)

  • This compound

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Loading with Calcium Indicator:

    • Harvest mast cells and resuspend them in HEPES-buffered saline.

    • Incubate the cells with the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) and a similar concentration of Pluronic F-127 for 30-60 minutes at 37°C in the dark.

  • Cell Washing and Plating:

    • Wash the cells twice with dye-free buffer to remove excess extracellular dye.

    • Resuspend the cells in the buffer and plate them in a black-walled, clear-bottom 96-well plate.

  • Treatment and Stimulation:

    • Allow the cells to rest for a short period.

    • Add Epinastine at various concentrations and incubate as required.

    • Place the plate in a fluorescence microplate reader capable of kinetic reads.

    • Establish a baseline fluorescence reading.

    • Inject the stimulating agent into the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

    • Express the data as a change in fluorescence relative to the baseline (ΔF/F0).

    • Compare the calcium traces in the presence and absence of Epinastine to determine its inhibitory effect.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in mast cell degranulation and the experimental workflows described.

IgE_Mediated_Degranulation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FceRI FcεRI Lyn_Fyn Lyn/Fyn FceRI->Lyn_Fyn Activates IgE IgE IgE->FceRI Antigen Antigen Antigen->IgE Cross-links Syk Syk Lyn_Fyn->Syk Phosphorylates LAT LAT Syk->LAT Phosphorylates PLCg PLCγ LAT->PLCg Activates PIP2 PIP2 PLCg->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Binds to receptor PKC PKC DAG->PKC Activates Granule_Fusion Granule Fusion PKC->Granule_Fusion Promotes Ca_cyto Ca²⁺ (Cytosol) Ca_ER->Ca_cyto Release Calmodulin Calmodulin Ca_cyto->Calmodulin Activates Calmodulin->Granule_Fusion Promotes Degranulation Degranulation (Histamine Release) Granule_Fusion->Degranulation Epinastine_Ca Epinastine Epinastine_Ca->Ca_cyto Inhibits influx & intracellular release Epinastine_Calm Epinastine Epinastine_Calm->Calmodulin Inhibits

Caption: IgE-Mediated Mast Cell Degranulation Pathway and Epinastine's Points of Inhibition.

Adenylate_Cyclase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP to Epinastine_AC Epinastine Epinastine_AC->AC Augments ATP ATP PKA Protein Kinase A cAMP->PKA Activates Inhibition Inhibition of Degranulation PKA->Inhibition Leads to

Caption: Epinastine's Influence on the Adenylate Cyclase Pathway in Mast Cells.

Degranulation_Assay_Workflow Start Start: Mast Cell Culture Sensitize Sensitize with IgE (overnight) Start->Sensitize Wash1 Wash cells Sensitize->Wash1 Resuspend Resuspend in Buffer Wash1->Resuspend Plate Plate cells in 96-well plate Resuspend->Plate Add_Epinastine Add Epinastine (or vehicle) Plate->Add_Epinastine Incubate1 Incubate (e.g., 30 min) Add_Epinastine->Incubate1 Add_Stimulant Add Stimulant (Antigen or Compound 48/80) Incubate1->Add_Stimulant Incubate2 Incubate (e.g., 30-60 min) Add_Stimulant->Incubate2 Centrifuge Centrifuge plate Incubate2->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Add_Substrate Add β-Hexosaminidase Substrate Collect_Supernatant->Add_Substrate Incubate3 Incubate at 37°C Add_Substrate->Incubate3 Stop_Reaction Add Stop Solution Incubate3->Stop_Reaction Read_Absorbance Read Absorbance at 405 nm Stop_Reaction->Read_Absorbance Analyze Analyze Data Read_Absorbance->Analyze

Caption: Experimental Workflow for the β-Hexosaminidase Mast Cell Degranulation Assay.

Conclusion

Epinastine's role as a mast cell stabilizer is a key component of its therapeutic efficacy in allergic disorders. Its ability to inhibit multiple, critical steps in the mast cell degranulation cascade, particularly calcium mobilization and calmodulin activity, underscores its potent anti-allergic properties beyond simple H1 receptor antagonism. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for further research into the nuanced mechanisms of Epinastine and the development of novel mast cell-stabilizing agents.

References

Epinastine Hydrochloride: A Multifaceted Approach to Attenuating Pro-inflammatory Mediators

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Epinastine hydrochloride is a second-generation antihistamine with a well-established safety and efficacy profile in the management of allergic conditions. Beyond its primary role as a potent and selective histamine H1 receptor antagonist, epinastine exhibits a broader spectrum of anti-inflammatory activity by modulating the release and function of various pro-inflammatory mediators. This technical guide provides an in-depth analysis of the mechanisms by which this compound exerts its effects on key players in the inflammatory cascade, including histamine, cytokines, chemokines, and lipid mediators. Detailed experimental protocols and a summary of quantitative data are presented to support further research and drug development in the field of inflammatory disorders.

Introduction

The inflammatory response is a complex biological process involving a coordinated network of cells and soluble mediators. While essential for host defense, dysregulated or chronic inflammation underpins the pathophysiology of numerous diseases, including allergic rhinitis, conjunctivitis, asthma, and atopic dermatitis. Key to the initiation and propagation of the inflammatory cascade is the release of pro-inflammatory mediators from activated immune cells, primarily mast cells, basophils, eosinophils, and T lymphocytes. These mediators include biogenic amines like histamine, a diverse array of cytokines and chemokines, and lipid-derived molecules such as prostaglandins and leukotrienes.

This compound has demonstrated clinical efficacy in allergic diseases, which is attributed not only to its potent histamine H1 receptor blockade but also to its ability to stabilize mast cells and inhibit the release of a variety of pro-inflammatory substances.[1][2][3][4] This multi-pronged mechanism of action makes it a subject of significant interest for researchers and drug development professionals seeking to understand and target inflammatory pathways. This document serves as a comprehensive technical resource, summarizing the quantitative effects of epinastine on pro-inflammatory mediators, detailing relevant experimental methodologies, and visualizing the implicated signaling pathways.

Effects on Pro-inflammatory Mediators: Quantitative Data

This compound has been shown to inhibit the release and function of a wide range of pro-inflammatory mediators. The following tables summarize the available quantitative data from various in vitro and in vivo studies.

Table 1: Inhibition of Histamine Release and Receptor Antagonism

Mediator/ReceptorSystem/AssayInducerConcentration of EpinastineEffectReference(s)
Histamine ReleaseRat Peritoneal Mast CellsAntigen-Antibody ReactionNot specifiedInhibition[1]
Histamine ReleaseRat Peritoneal Mast CellsCompound 48/80Not specifiedInhibition[1][2]
Histamine H2 ReceptorRecombinant CHO-K1 cellsHistamineIC50 = 78 µMInhibition of cAMP accumulation[5]
Histamine H4 ReceptorRecombinant CHO-K1 cellsHistamineIC50 = 0.9 nMInhibition of intracellular calcium increase[5]

Table 2: Inhibition of Cytokine and Chemokine Release

MediatorCell TypeInducerConcentration of EpinastineEffectReference(s)
IL-5Human CD4+ T cellsIL-4 (10.0 ng/ml)> 20.0 ng/mlSignificant suppression[6]
IL-6Human CD4+ T cellsIL-4 (10.0 ng/ml)> 20.0 ng/mlSignificant suppression[6]
IL-8Human EosinophilsNot specifiedDose- and time-dependentSuppressive effect[7]
IL-13Human CD4+ T cellsIL-4 (10.0 ng/ml)> 20.0 ng/mlSignificant suppression[6]
GM-CSFNasal Epithelial CellsTNF-α (25 ng/ml)> 25 ng/mlReduced production[8]

Table 3: Effects on Other Pro-inflammatory Mediators and Processes

Mediator/ProcessSystem/AssayInducerConcentration of EpinastineEffectReference(s)
LeukotrienesGeneralNot specifiedNot specifiedAnti-leukotriene activity[4]
Platelet-Activating Factor (PAF)GeneralNot specifiedNot specifiedAnti-PAF activity[4]
BradykininGeneralNot specifiedNot specifiedAnti-bradykinin activity[4]
Eosinophil ChemotaxisHuman EosinophilsEotaxin (with IL-5 prestimulation)Not specifiedReduced chemotaxis[9]
Calmodulin ActivityRat Peritoneal Mast CellsNot specifiedDose-dependentSuppression[1]

Signaling Pathways Modulated by this compound

This compound exerts its inhibitory effects on pro-inflammatory mediator release by modulating key intracellular signaling pathways. The primary mechanisms identified include the inhibition of NF-κB activation and STAT6 phosphorylation.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous genes involved in inflammation, including pro-inflammatory cytokines and chemokines. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and initiate the transcription of its target genes.

This compound has been shown to suppress NF-κB activation in human CD4+ T cells at concentrations greater than 20.0 ng/ml following stimulation with IL-4.[6] While the precise molecular target of epinastine within this pathway has not been fully elucidated, its inhibitory action likely contributes significantly to its broad anti-inflammatory effects by downregulating the expression of multiple pro-inflammatory mediators.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-4 IL-4 IL-4R IL-4 Receptor IL-4->IL-4R IKK IKK Complex IL-4R->IKK Activates IkBa_P p-IκBα IKK->IkBa_P Phosphorylates IkBa IκBα NFkB NF-κB IkBa->IkBa_P NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Proteasome Proteasome IkBa_P->Proteasome Degradation Epinastine Epinastine Hydrochloride Epinastine->IKK Inhibits (Suppresses Activation) DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Transcription DNA->Genes

Figure 1. Proposed inhibitory effect of Epinastine on the NF-κB signaling pathway.
Interference with the JAK-STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is another crucial signaling cascade for cytokine receptor-mediated gene expression. Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. Recruited STATs are then phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors.

Specifically, the IL-4-mediated signaling that leads to the production of other Th2 cytokines like IL-5 and IL-13 is dependent on the activation of STAT6. This compound has been demonstrated to suppress the phosphorylation of STAT6 in human CD4+ T cells at concentrations exceeding 20.0 ng/ml.[6] This inhibition of STAT6 activation is a key mechanism by which epinastine can dampen the Th2-mediated allergic inflammatory response.

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-4 IL-4 IL-4R IL-4 Receptor IL-4->IL-4R JAK JAK IL-4R->JAK Activates STAT6 STAT6 JAK->STAT6 Phosphorylates pSTAT6 p-STAT6 STAT6->pSTAT6 pSTAT6_dimer p-STAT6 Dimer pSTAT6->pSTAT6_dimer Dimerization Epinastine Epinastine Hydrochloride Epinastine->STAT6 Inhibits (Suppresses Phosphorylation) DNA DNA pSTAT6_dimer->DNA Genes Th2 Cytokine Gene Transcription DNA->Genes

Figure 2. Epinastine's interference with the JAK-STAT6 signaling pathway.

Experimental Protocols

This section provides an overview of the methodologies commonly employed to assess the effect of this compound on the release of pro-inflammatory mediators.

Mast Cell Stabilization Assay

Objective: To evaluate the ability of this compound to inhibit the degranulation of mast cells and the subsequent release of histamine.

Principle: Mast cells are isolated and sensitized with IgE. They are then challenged with an antigen or a secretagogue (e.g., compound 48/80) in the presence or absence of epinastine. The amount of histamine released into the supernatant is quantified and compared between treated and untreated cells.

Materials:

  • Rat peritoneal mast cells or a suitable mast cell line (e.g., RBL-2H3)

  • Anti-DNP IgE

  • DNP-HSA (antigen) or Compound 48/80

  • This compound

  • Tyrode's buffer

  • Histamine ELISA kit or fluorometric assay reagents

  • Microplate reader

Procedure:

  • Mast Cell Isolation and Sensitization: Isolate peritoneal mast cells from rats or culture a mast cell line. Sensitize the cells with an optimal concentration of anti-DNP IgE overnight.

  • Washing: Wash the sensitized cells twice with Tyrode's buffer to remove unbound IgE.

  • Pre-incubation: Resuspend the cells in Tyrode's buffer and pre-incubate with various concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.

  • Challenge: Add the antigen (DNP-HSA) or compound 48/80 to induce degranulation. Incubate for an appropriate time (e.g., 30 minutes) at 37°C.

  • Termination of Reaction: Stop the reaction by placing the samples on ice and centrifuging to pellet the cells.

  • Histamine Quantification: Collect the supernatant and measure the histamine concentration using an ELISA kit or a fluorometric assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of histamine release inhibition for each concentration of epinastine compared to the vehicle control.

Mast_Cell_Assay Isolate_Sensitize Isolate & Sensitize Mast Cells with IgE Wash Wash to Remove Unbound IgE Isolate_Sensitize->Wash Preincubate Pre-incubate with Epinastine or Vehicle Wash->Preincubate Challenge Challenge with Antigen or Compound 48/80 Preincubate->Challenge Terminate Terminate Reaction & Centrifuge Challenge->Terminate Quantify Quantify Histamine in Supernatant (ELISA) Terminate->Quantify Analyze Calculate % Inhibition Quantify->Analyze

Figure 3. Workflow for a typical mast cell stabilization assay.
Cytokine Release Assay using ELISA

Objective: To quantify the inhibitory effect of this compound on the production and release of specific cytokines from immune cells.

Principle: Immune cells (e.g., peripheral blood mononuclear cells, CD4+ T cells, or eosinophils) are stimulated to produce cytokines in the presence or absence of epinastine. The concentration of the target cytokine in the cell culture supernatant is then measured using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Isolated immune cells (e.g., human peripheral blood CD4+ T cells)

  • Cell culture medium (e.g., RPMI-1640)

  • Stimulant (e.g., IL-4, anti-CD3/CD28 antibodies)

  • This compound

  • Cytokine-specific ELISA kit (containing capture antibody, detection antibody, standard, and substrate)

  • Microplate reader

Procedure:

  • Cell Culture and Stimulation: Culture the isolated immune cells in a multi-well plate. Add the appropriate stimulant to induce cytokine production.

  • Treatment: Concurrently, treat the cells with various concentrations of this compound or a vehicle control.

  • Incubation: Incubate the cells for a sufficient period to allow for cytokine production and secretion (e.g., 24-48 hours) at 37°C in a CO2 incubator.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the culture supernatants.

  • ELISA: Perform the ELISA according to the manufacturer's protocol. This typically involves:

    • Coating a microplate with a capture antibody specific for the target cytokine.

    • Adding the collected supernatants and a standard curve of the recombinant cytokine.

    • Adding a biotinylated detection antibody.

    • Adding a streptavidin-horseradish peroxidase (HRP) conjugate.

    • Adding a chromogenic substrate and stopping the reaction.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the concentration of the cytokine in each sample by interpolating from the standard curve. Determine the percentage of cytokine inhibition by epinastine compared to the vehicle control.

Conclusion

This compound's therapeutic efficacy in allergic disorders extends beyond its well-characterized histamine H1 receptor antagonism. This technical guide has summarized the compelling evidence for its role as a broad-spectrum inhibitor of pro-inflammatory mediators. The quantitative data presented demonstrate its ability to suppress the release of histamine, various Th2-associated cytokines, and other key inflammatory molecules at clinically relevant concentrations. Furthermore, the elucidation of its inhibitory effects on the NF-κB and JAK-STAT signaling pathways provides a molecular basis for its multifaceted anti-inflammatory actions. The detailed experimental protocols offer a foundation for researchers to further investigate the intricate mechanisms of epinastine and to explore its potential in a wider range of inflammatory conditions. A deeper understanding of how epinastine modulates these fundamental inflammatory pathways will undoubtedly pave the way for the development of more targeted and effective anti-inflammatory therapies.

References

Methodological & Application

Application Notes and Protocols for Studying Epinastine in Animal Models of Allergic Conjunctivitis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Allergic conjunctivitis is a prevalent ocular inflammatory condition characterized by itching, redness, tearing, and conjunctival edema. Epinastine is a second-generation antihistamine with mast cell-stabilizing properties, making it an effective treatment for allergic conjunctivitis.[1][2] This document provides detailed application notes and protocols for utilizing animal models to study the efficacy of Epinastine in preclinical settings. The protocols outlined below describe the induction of allergic conjunctivitis in guinea pigs and mice and the subsequent evaluation of Epinastine's therapeutic effects.

Animal Models of Allergic Conjunctivitis

Guinea pigs and mice are the most commonly used animal models for studying allergic conjunctivitis due to their immunological similarities to humans in ocular allergic responses.[3][4][5] Two primary models are employed: the histamine-induced model, which mimics the acute allergic response, and the allergen-induced model (e.g., using ovalbumin), which represents a more comprehensive immunological reaction involving sensitization and challenge phases.[4][6]

Data Presentation

The following tables summarize the quantitative data on the efficacy of Epinastine in various animal models of allergic conjunctivitis.

Table 1: Effect of Epinastine on Clinical Scores in Allergen-Induced Conjunctivitis

Animal ModelAllergenEpinastine ConcentrationTreatment RegimenReduction in Clinical Score (vs. Vehicle)Reference
Guinea PigOvalbumin0.5% (cream)Single topical application 24h prior to challengeSignificantly suppressed clinical symptom scores[6]
Human (CAC Model)Birch Pollen0.05% (solution)Single instillation 4h prior to challengeSignificantly lower ocular itching and hyperemia scores[7][8]
Human (CAC Model)Ragweed/Cat Dander0.05% (solution)Single instillation 15 min or 8h prior to challengeSignificantly lower scores for itching, hyperemia, chemosis, and eyelid swelling[9]

Table 2: Effect of Epinastine on Conjunctival Vascular Permeability

Animal ModelInduction MethodEpinastine ConcentrationTreatment RegimenInhibition of Vascular Permeability (vs. Vehicle)Reference
Guinea PigHistamine0.5% (cream)Single topical application 15 min to 24h prior to challengeStrong, dose-dependent inhibition[6]
Guinea PigHistamineNot specified (solution)Single topical drop 4h prior to challengeED50 = 0.02%[10]
Guinea PigOvalbuminNot specifiedOral administrationSignificantly reduced conjunctival exudation[4]

Table 3: Effect of Epinastine on Inflammatory Mediators

Animal ModelAllergenEpinastine ConcentrationTreatment RegimenEffect on Inflammatory MediatorReference
Rat Peritoneal Mast CellsCompound 48/80, AntigenNot specifiedIn vitroInhibition of histamine release[11]
Guinea Pig Lung Mast CellsAntigenNot specifiedIn vitroMarked inhibition of histamine release[11]
Human (CAC Model)Birch Pollen0.05% (solution)Single instillation 4h prior to challengeNo significant correlation between tear histamine and itching in treated eye[7]

Experimental Protocols

Ovalbumin-Induced Allergic Conjunctivitis in Guinea Pigs

This model involves a sensitization phase followed by a topical challenge to elicit an allergic response.[3][12]

a. Sensitization Protocol:

  • On day 0, actively sensitize male Hartley guinea pigs (250-300g) by a subcutaneous injection of 0.5 ml of an emulsion containing 1 mg ovalbumin (OVA) and 100 mg aluminum hydroxide as an adjuvant, dissolved in saline.[3][12]

  • Repeat the sensitization injection on day 7.[3]

b. Challenge Protocol:

  • On day 14, instill 25 µl of 0.1% OVA solution into the conjunctival sac of one eye of each sensitized guinea pig.[4] Use the contralateral eye as a control by instilling 25 µl of saline.

c. Epinastine Treatment:

  • Administer topical Epinastine solution or vehicle to the conjunctival sac at desired concentrations and time points before the OVA challenge. For example, a single drop 15 minutes or 4 hours prior to challenge.[7]

Histamine-Induced Allergic Conjunctivitis in Guinea Pigs

This is a rapid and reproducible model for evaluating the acute effects of anti-allergic drugs.[6][13]

a. Induction Protocol:

  • Instill 50 µl of a histamine solution (e.g., 1 mg/ml in saline) into the conjunctival sac of male Hartley guinea pigs (250-300g).[13]

b. Epinastine Treatment:

  • Apply topical Epinastine solution or vehicle at various time points (e.g., 30 minutes, 4 hours, 8 hours) before histamine challenge.[13]

Assessment Methods

Clinical Scoring

Evaluate the severity of allergic conjunctivitis based on the following scoring system.[14][15][16]

Table 4: Clinical Scoring System for Allergic Conjunctivitis

ScoreConjunctival RednessChemosis (Swelling)Eyelid EdemaDischarge
0 NormalNoneNoneNone
1 Mild, some vessels dilatedMild swelling of the conjunctivaMild swelling of the eyelidClear, watery discharge
2 Moderate, diffuse rednessModerate swelling with partial eversion of the lidModerate swelling of the eyelidMucoid discharge
3 Severe, intense, diffuse rednessSevere swelling with complete eversion of the lidSevere swelling of the eyelidPurulent discharge
Evaluation of Conjunctival Vascular Permeability (Evans Blue Assay)

This assay quantifies the leakage of plasma proteins into the conjunctival tissue, a hallmark of inflammation.[13][17][18][19]

a. Protocol:

  • One hour before the allergen or histamine challenge, intravenously inject 1 ml of 1% Evans blue dye solution (in saline) into the marginal ear vein of the guinea pig.[13]

  • Thirty minutes after the challenge, euthanize the animal.

  • Dissect the conjunctiva and weigh the tissue.

  • Extract the Evans blue dye from the tissue by incubating it in 1 ml of formamide for 24 hours at 55°C.[17][19]

  • Centrifuge the samples and measure the absorbance of the supernatant at 620 nm using a spectrophotometer.[17]

  • Quantify the amount of extravasated dye using a standard curve of known Evans blue concentrations.

Histological Analysis of Eosinophil Infiltration

Eosinophil infiltration into the conjunctiva is a key feature of the late-phase allergic reaction.[20][21]

a. Protocol:

  • Twenty-four hours after the allergen challenge, euthanize the animals and carefully excise the conjunctival tissue.

  • Fix the tissue in 10% neutral buffered formalin.

  • Embed the tissue in paraffin and cut 5 µm sections.

  • Deparaffinize and rehydrate the sections.

  • Stain the sections with Giemsa stain:

    • Immerse slides in freshly prepared Giemsa working solution (1:20 dilution of stock in distilled water) for 20-30 minutes.[21]

    • Briefly rinse in distilled water.

    • Differentiate in 0.5% acetic acid solution for a few seconds.

    • Rinse in tap water, then in distilled water.

    • Dehydrate through graded alcohols (95% and 100%).

    • Clear in xylene and mount with a coverslip.

  • Count the number of eosinophils per high-power field (400x) in multiple, non-overlapping fields.

Measurement of Histamine in Tears

Quantifying histamine levels in tears provides a direct measure of mast cell degranulation.[2][7][22][23]

a. Protocol:

  • Collect tear samples from the conjunctival sac using a microcapillary tube at various time points after the allergen challenge (e.g., 20 minutes).[7]

  • Store the samples at -80°C until analysis.

  • Measure the histamine concentration using a commercially available Histamine ELISA kit according to the manufacturer's instructions.[2][22][23] Typically, this involves a competitive immunoassay where histamine in the sample competes with a fixed amount of labeled histamine for binding to a limited number of antibody sites. The amount of bound labeled histamine is inversely proportional to the concentration of histamine in the sample.

Signaling Pathways and Experimental Workflows

Epinastine's Mechanism of Action

Epinastine exerts its anti-allergic effects through a dual mechanism: as a potent and selective histamine H1 receptor antagonist and as a mast cell stabilizer.[1][11]

  • H1 Receptor Antagonism: By blocking H1 receptors on conjunctival epithelial cells and nerve endings, Epinastine prevents histamine-induced itching, vasodilation (redness), and increased vascular permeability (swelling).[24][25][26]

  • Mast Cell Stabilization: Epinastine inhibits the degranulation of mast cells, thereby preventing the release of histamine and other pro-inflammatory mediators.[1][11][27][28] This action is thought to involve the modulation of intracellular calcium levels and calmodulin activity.[11]

Epinastine_Mechanism_of_Action cluster_mast_cell Mast Cell cluster_conjunctival_cell Conjunctival Epithelial/Nerve Cell Allergen_IgE Allergen + IgE FcεRI FcεRI Receptor Allergen_IgE->FcεRI Cross-linking Ca_Influx_Mast Ca²⁺ Influx FcεRI->Ca_Influx_Mast Signal Transduction (Syk, PLCγ, IP3) Degranulation Degranulation Ca_Influx_Mast->Degranulation Histamine_Release Histamine & Other Mediators Release Degranulation->Histamine_Release Histamine Histamine Histamine_Release->Histamine Epinastine_Mast Epinastine Epinastine_Mast->Ca_Influx_Mast Inhibits H1_Receptor H1 Receptor Histamine->H1_Receptor Binds Gq_PLC Gq/11 -> PLC activation H1_Receptor->Gq_PLC IP3_DAG IP3 & DAG Increase Gq_PLC->IP3_DAG Ca_Influx_Cell Intracellular Ca²⁺ Release IP3_DAG->Ca_Influx_Cell Symptoms Itching, Redness, Swelling Ca_Influx_Cell->Symptoms Epinastine_H1 Epinastine Epinastine_H1->H1_Receptor Antagonizes

Caption: Epinastine's dual mechanism of action.

Experimental Workflow for Efficacy Testing

The following diagram illustrates a typical workflow for evaluating the efficacy of Epinastine in an animal model of allergic conjunctivitis.

Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment cluster_assessment Efficacy Assessment cluster_analysis Data Analysis Sensitization Sensitization (e.g., Ovalbumin in Guinea Pigs) Days 0 & 7 Challenge Allergen/Histamine Challenge (e.g., Day 14) Sensitization->Challenge Treatment_Group Epinastine Treatment (Topical Application) Challenge->Treatment_Group Vehicle_Group Vehicle Control Challenge->Vehicle_Group Clinical_Scoring Clinical Scoring (0-30 min post-challenge) Treatment_Group->Clinical_Scoring Vascular_Permeability Vascular Permeability (Evans Blue Assay) Treatment_Group->Vascular_Permeability Histology Histology (Eosinophil Infiltration) (24h post-challenge) Treatment_Group->Histology Mediator_Analysis Mediator Analysis (Histamine in Tears) Treatment_Group->Mediator_Analysis Vehicle_Group->Clinical_Scoring Vehicle_Group->Vascular_Permeability Vehicle_Group->Histology Vehicle_Group->Mediator_Analysis Data_Analysis Statistical Analysis (Comparison between Epinastine and Vehicle) Clinical_Scoring->Data_Analysis Vascular_Permeability->Data_Analysis Histology->Data_Analysis Mediator_Analysis->Data_Analysis

Caption: Workflow for preclinical efficacy testing.

References

Application Note: Spectrophotometric Analysis of Epinastine Hydrochloride in Bulk Drug

Author: BenchChem Technical Support Team. Date: November 2025

AN-EPI-001

Introduction

Epinastine Hydrochloride is a topically active antihistamine and mast cell stabilizer used in ophthalmic solutions to treat allergic conjunctivitis.[1] It is chemically known as 3-amino-9,13b-dihydro-1H-dibenz[c,f]imidazo[1,5-a]azepine hydrochloride.[2][3] Accurate and reliable analytical methods are crucial for the quality control of this compound in its bulk form. This application note describes various validated UV-Visible spectrophotometric methods for its quantitative analysis, offering simple, cost-effective, and rapid alternatives to chromatographic techniques.

The described methods include direct UV spectrophotometry, derivative spectrophotometry, difference spectrophotometry, and visible spectrophotometry based on charge-transfer complexation and ion-pair formation. These methods are validated according to the International Council for Harmonisation (ICH) guidelines.[4][5]

Principle of Spectrophotometric Methods

The quantitative determination of this compound using spectrophotometry is based on the principle that the drug absorbs electromagnetic radiation at a specific wavelength. This absorbance is directly proportional to the concentration of the drug in the solution, as described by the Beer-Lambert Law. Different approaches can be employed:

  • Direct UV Spectrophotometry: Measures the absorbance of the drug solution at its wavelength of maximum absorbance (λmax) in a suitable solvent.

  • Derivative Spectrophotometry: Utilizes the first or higher-order derivative of the absorption spectrum. This technique can resolve overlapping spectra and eliminate background interference, thereby enhancing the specificity of the analysis.[4][6]

  • Difference Spectrophotometry: This method is based on the pH-induced shift in the absorption spectrum of the drug. The difference in absorbance at a specific wavelength between the drug in an acidic and an alkaline medium is measured, which is proportional to the drug concentration.[5][7]

  • Visible Spectrophotometry (Colorimetric Methods): These methods involve the reaction of the drug with a chromogenic reagent to form a colored complex that absorbs in the visible region of the spectrum.[2][5] This can be achieved through:

    • Charge-Transfer Complexation: this compound, as an n-electron donor, reacts with electron acceptors (π-acceptors like p-chloranilic acid or σ-acceptors like iodine) to form intensely colored charge-transfer complexes.[2]

    • Ion-Pair Formation: The drug can form ion-pair associates with acidic dyes, which can be extracted into an organic solvent and measured.[3]

Experimental Protocols

Method 1: First-Order Derivative UV Spectrophotometry[4][6]

1. Instrumentation:

  • A double beam UV-Visible spectrophotometer with a 1 cm path length, equipped with software capable of derivative spectra generation.

2. Reagents and Materials:

  • This compound reference standard

  • Methanol (AR grade)

  • Hydrochloric Acid (0.1 M)

3. Preparation of Standard Stock Solution:

  • Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with a mixture of 0.1 M HCl and methanol to obtain a concentration of 100 µg/mL.

4. Preparation of Working Standard Solutions:

  • From the stock solution, prepare a series of dilutions in the concentration range of 5-30 µg/mL using the same solvent mixture.

5. Spectrophotometric Analysis:

  • Scan the spectrum of each working standard solution from 400 nm to 200 nm against a blank (0.1 M HCl and methanol mixture).

  • Convert the absorption spectra to the first-order derivative spectra.

  • Measure the absorbance at 243.8 nm.[4]

  • Construct a calibration curve by plotting the first-order derivative absorbance against the concentration.

6. Analysis of Bulk Drug Sample:

  • Prepare a solution of the bulk drug sample with a theoretical concentration falling within the calibration range using the same procedure as for the standard.

  • Measure the first-order derivative absorbance at 243.8 nm and determine the concentration from the calibration curve.

Method 2: Difference Spectrophotometry[5][7]

1. Instrumentation:

  • A double beam UV-Visible spectrophotometer with 1 cm matched quartz cells.

2. Reagents and Materials:

  • This compound reference standard

  • Sodium Hydroxide (0.1 N)

  • Hydrochloric Acid (0.1 N)

3. Preparation of Standard Stock Solution:

  • Prepare a stock solution of this compound (e.g., 100 µg/mL) in deionized water.

4. Preparation of Working Standard Solutions:

  • From the stock solution, prepare a series of dilutions to obtain concentrations in the range of 16-96 µg/mL in two separate sets of volumetric flasks.[5][7]

  • For the first set, dilute to volume with 0.1 N NaOH. For the second set, dilute to volume with 0.1 N HCl.

5. Spectrophotometric Analysis:

  • Set the spectrophotometer to measure the difference spectrum.

  • For each concentration, place the solution in 0.1 N HCl in the reference cuvette and the corresponding equimolar solution in 0.1 N NaOH in the sample cuvette.

  • Measure the difference in absorbance at 252 nm.[5][7]

  • Construct a calibration curve of the difference in absorbance versus concentration.

6. Analysis of Bulk Drug Sample:

  • Prepare the bulk drug sample in 0.1 N NaOH and 0.1 N HCl as described for the working standards.

  • Measure the difference in absorbance and calculate the concentration using the calibration curve.

Method 3: Visible Spectrophotometry via Charge-Transfer Complexation[2]

1. Instrumentation:

  • A single or double beam UV-Visible spectrophotometer with 1 cm matched glass or quartz cells.

2. Reagents and Materials:

  • This compound reference standard

  • 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) solution in acetonitrile.

  • p-Chloranilic acid (p-CA) solution in acetonitrile.

  • Iodine solution in 1,2-dichloroethane.

  • Acetonitrile (AR grade)

  • 1,2-dichloroethane (AR grade)

3. General Procedure:

  • Preparation of Standard Solutions: Prepare a standard stock solution of this compound (e.g., 100 µg/mL) in the appropriate solvent (acetonitrile for DDQ and p-CA, and 1,2-dichloroethane for Iodine).[2] From this, prepare working standards within the specified linearity range.

  • Reaction: In a series of flasks, add aliquots of the standard solution and a fixed volume of the respective reagent (DDQ, p-CA, or Iodine).

  • Incubation: Allow the reaction to proceed for the optimized time at room temperature.

  • Measurement: Measure the absorbance of the resulting colored solution at the λmax against a reagent blank prepared in the same manner but without the drug.

    • With Iodine: 366 nm[2]

    • With DDQ: 585 nm[2]

    • With p-CA: 514 nm[2]

  • Calibration: Plot absorbance versus concentration to construct the calibration curve.

4. Analysis of Bulk Drug Sample:

  • Prepare a solution of the bulk drug in the appropriate solvent and react it with the chosen reagent under the same conditions as the standards.

  • Measure the absorbance and determine the concentration from the calibration curve.

Data Presentation

Table 1: Summary of UV Spectrophotometric Methods for this compound Analysis

ParameterMethod 1: First-Order DerivativeMethod 2: Difference Spectrophotometry
Principle First-order derivative of absorbancepH-induced spectral shift
Solvent/Medium 0.1 M HCl and Methanol[4]0.1 N NaOH vs. 0.1 N HCl[5][7]
λmax (nm) 243.8[4]252[5][7]
Linearity Range (µg/mL) Not explicitly stated, but typically in the 5-30 range.16 - 96[5][7]
Correlation Coefficient (r²) > 0.9990.9994[7]
LOD (µg/mL) Low, indicating good sensitivity[4]Reported[7]
LOQ (µg/mL) Low, indicating good sensitivity[4]Reported[7]

Table 2: Summary of Visible Spectrophotometric Methods for this compound Analysis

ParameterMethod 3a: Charge-Transfer (Iodine)[2]Method 3b: Charge-Transfer (DDQ)[2]Method 3c: Charge-Transfer (p-CA)[2]
Principle σ-acceptor charge-transfer complexπ-acceptor charge-transfer complexπ-acceptor charge-transfer complex
Reagent IodineDDQp-Chloranilic acid
Solvent 1,2-dichloroethaneAcetonitrileAcetonitrile
λmax (nm) 366585514
Linearity Range (µg/mL) 20 - 12015 - 7525 - 125
Correlation Coefficient (r) 0.9980.9980.998
Stoichiometry (Drug:Reagent) 1:11:11:1

Mandatory Visualizations

Spectrophotometric_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Spectrophotometric Analysis cluster_methods Method Selection cluster_data Data Processing & Results start Weigh Epinastine HCl (Bulk Drug / Standard) dissolve Dissolve in Appropriate Solvent start->dissolve stock Prepare Stock Solution (e.g., 100 µg/mL) dissolve->stock dilute Perform Serial Dilutions (Working Standards & Sample) stock->dilute method1 Method 1: Derivative UV dilute->method1 Solvent: 0.1M HCl + Methanol method2 Method 2: Difference UV dilute->method2 Solvents: 0.1N HCl & 0.1N NaOH method3 Method 3: Visible dilute->method3 Solvent: Acetonitrile / DCE measure Measure Absorbance at λmax calibrate Construct Calibration Curve (Absorbance vs. Concentration) measure->calibrate derive Generate 1st Derivative Spectrum (Method 1) derive->measure react React with Reagent (Method 3) react->measure method1->derive method2->measure method3->react calculate Calculate Concentration of Bulk Drug Sample calibrate->calculate validate Validate Method (ICH Guidelines) calculate->validate report Report Results validate->report

Caption: Workflow for the spectrophotometric analysis of this compound.

Signaling_Pathways Conceptual Relationship of Spectrophotometric Methods cluster_uv UV Spectrophotometry cluster_vis Visible Spectrophotometry (Colorimetric) UV_Direct Direct Absorbance UV_Derivative Derivative Spectra UV_Direct->UV_Derivative Mathematical Transformation Quantification Quantification (Beer's Law) UV_Derivative->Quantification UV_Difference pH-Induced Shift UV_Difference->Quantification Vis_CT Charge-Transfer Complexation Vis_CT->Quantification Vis_IP Ion-Pair Formation Vis_IP->Quantification Epinastine Epinastine HCl (Analyte) Epinastine->UV_Direct Inherent Chromophore Epinastine->UV_Difference pH Dependent Spectrum Epinastine->Vis_CT Reaction with Electron Acceptor Epinastine->Vis_IP Reaction with Acidic Dye

Caption: Relationship between different spectrophotometric analysis methods.

References

Application Notes and Protocols for Developing a Stability-Indicating Assay for Epinastine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epinastine Hydrochloride is a direct H1- and H2-receptor antagonist and a mast cell stabilizer used in the treatment of allergic conjunctivitis. To ensure the quality, efficacy, and safety of pharmaceutical products containing this compound, a validated stability-indicating assay is crucial. This document provides a comprehensive guide, including detailed protocols, for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound. This method is designed to separate the active pharmaceutical ingredient (API) from its potential degradation products formed under various stress conditions, as mandated by ICH guidelines.

Logical Workflow for Assay Development

The development and validation of a stability-indicating assay follows a logical progression to ensure a robust and reliable method. The overall workflow is depicted below.

Assay_Development_Workflow cluster_Plan Planning & Preparation cluster_Development Method Development cluster_Validation Method Validation cluster_Final Finalization Define_Objectives Define Assay Objectives Literature_Review Literature Review & API Characterization Define_Objectives->Literature_Review leads to Reagent_Prep Prepare Reagents & Standards Literature_Review->Reagent_Prep informs Forced_Degradation Forced Degradation Studies Reagent_Prep->Forced_Degradation enables Method_Optimization Chromatographic Method Optimization Forced_Degradation->Method_Optimization guides Specificity_Selectivity Assess Specificity & Selectivity Method_Optimization->Specificity_Selectivity verifies Validation_Parameters Validate per ICH Guidelines (Linearity, Accuracy, Precision, etc.) Specificity_Selectivity->Validation_Parameters prerequisite for Robustness_Testing Robustness Testing Validation_Parameters->Robustness_Testing confirms Documentation Document Results & Protocols Robustness_Testing->Documentation provides data for SOP_Implementation Implement Standard Operating Procedure Documentation->SOP_Implementation results in

Caption: Logical workflow for the development and validation of a stability-indicating assay.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to generate potential degradation products and to demonstrate the specificity of the analytical method.

Objective: To create degradation products of this compound under various stress conditions.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 N and 1 N[1]

  • Sodium hydroxide (NaOH), 0.02 N and 0.1 N[1]

  • Hydrogen peroxide (H₂O₂), 30%[1]

  • Milli-Q water or equivalent

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Protocol:

  • Acid Hydrolysis: Dissolve an accurately weighed amount of this compound in a suitable diluent. Add an equal volume of 0.1 N HCl. Keep the solution at 60°C for 48 hours.[1] Neutralize the solution with an appropriate volume of 0.1 N NaOH before analysis.

  • Alkaline Hydrolysis: Dissolve an accurately weighed amount of this compound in a suitable diluent. Add an equal volume of 0.02 N NaOH. Keep the solution at ambient temperature for 2 hours.[1] Neutralize the solution with an appropriate volume of 0.1 N HCl before analysis.

  • Oxidative Degradation: Dissolve an accurately weighed amount of this compound in a suitable diluent. Add an equal volume of 30% H₂O₂. Keep the solution at ambient temperature for 48 hours.[1]

  • Thermal Degradation: Place a known quantity of solid this compound in a temperature-controlled oven at 60°C for 7 days.[1] Dissolve the sample in a suitable diluent for analysis.

  • Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) and fluorescent light for a specified duration. A control sample should be kept in the dark.

Data Presentation:

Table 1: Summary of Forced Degradation Conditions and Results

Stress ConditionReagent ConcentrationDurationTemperature% Degradation (Approx.)Number of Degradants
Acid Hydrolysis0.1 N HCl48 hours60°C~10-15%2
Alkaline Hydrolysis0.02 N NaOH2 hoursAmbient~15-20%1
Oxidative Degradation30% H₂O₂48 hoursAmbient~5-10%1
Thermal Degradation-7 days60°CNegligible0
Photolytic Degradation-7 daysAmbient~2-5%1

Note: The % degradation is an approximation based on published literature and may vary depending on the exact experimental conditions.

Stability-Indicating HPLC Method

Objective: To develop a selective and robust HPLC method capable of separating this compound from its degradation products.

Chromatographic Conditions:

ParameterCondition
Column Kromasil C18 (250 x 4.6 mm, 5 µm)[1][2]
Mobile Phase 0.01 M KH₂PO₄ buffer (pH 5.2 with phosphoric acid) and Acetonitrile (gradient)[1][2]
Flow Rate 1.0 mL/min[3]
Detection Wavelength 254 nm[1][2]
Injection Volume 20 µL
Column Temperature Ambient
Run Time 25 minutes

Protocol:

  • Mobile Phase Preparation: Prepare the aqueous and organic phases of the mobile phase as specified above. Filter and degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 100 µg/mL.[1]

  • Sample Preparation: Prepare the stressed samples by diluting them to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Chromatographic Analysis: Equilibrate the HPLC system with the mobile phase. Inject the standard and stressed samples and record the chromatograms.

System Suitability:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Area ≤ 2.0% (for 6 replicate injections)

Experimental Workflow Diagram:

Experimental_Workflow Sample_Prep Prepare Standard & Stressed Samples HPLC_Setup Set up HPLC System (Column, Mobile Phase, etc.) Sample_Prep->HPLC_Setup System_Suitability Perform System Suitability Test HPLC_Setup->System_Suitability Sample_Injection Inject Samples into HPLC System_Suitability->Sample_Injection If passes Data_Acquisition Acquire Chromatographic Data Sample_Injection->Data_Acquisition Data_Analysis Analyze Data (Peak Purity, Resolution, Assay) Data_Acquisition->Data_Analysis Results_Reporting Report Results Data_Analysis->Results_Reporting H1_Signaling_Pathway cluster_Extracellular Extracellular cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Histamine Histamine H1_Receptor Histamine H1 Receptor Histamine->H1_Receptor binds & activates Gq11 Gq/11 Protein H1_Receptor->Gq11 activates PLC Phospholipase C Gq11->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release triggers PKC Protein Kinase C DAG->PKC activates Allergic_Response Allergic Response (e.g., itching, vasodilation) Ca_Release->Allergic_Response PKC->Allergic_Response Epinastine Epinastine HCl Epinastine->H1_Receptor antagonizes H2_Signaling_Pathway cluster_Extracellular Extracellular cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Histamine Histamine H2_Receptor Histamine H2 Receptor Histamine->H2_Receptor binds & activates Gs Gs Protein H2_Receptor->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., increased vascular permeability) PKA->Cellular_Response Epinastine Epinastine HCl Epinastine->H2_Receptor antagonizes

References

Epinastine Hydrochloride: Application Notes and Protocols for Pediatric Atopic Dermatitis Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epinastine hydrochloride is a second-generation antihistamine with mast cell-stabilizing properties.[1] Its application in the context of atopic dermatitis, a chronic inflammatory skin condition prevalent in pediatric populations, has been a subject of clinical investigation. These notes provide a comprehensive overview of the available research, experimental protocols, and underlying mechanisms of this compound in the treatment of pediatric atopic dermatitis. While specific quantitative data from pivotal clinical trials remains limited in publicly accessible literature, this document synthesizes the existing knowledge to guide further research and development.

Mechanism of Action

This compound exerts its therapeutic effects through a multi-faceted mechanism of action:

  • Histamine H1 Receptor Antagonism: It is a potent and selective inverse agonist of the H1 receptor, effectively blocking the action of histamine, a key mediator of pruritus and inflammation in atopic dermatitis.

  • Mast Cell Stabilization: Epinastine inhibits the degranulation of mast cells, thereby preventing the release of histamine and other pro-inflammatory mediators such as leukotrienes and prostaglandins.[1]

  • Inhibition of Eosinophil Chemotaxis: Studies have shown that epinastine can suppress the chemotaxis of eosinophils, which are key inflammatory cells in the pathogenesis of atopic dermatitis.[2] It has been demonstrated to inhibit the expression of adhesion molecules on eosinophils, such as CD11b.[2]

  • Modulation of Inflammatory Mediators: Epinastine has been shown to inhibit the release of various pro-inflammatory cytokines and chemokines involved in the atopic dermatitis inflammatory cascade.

Signaling Pathways in Atopic Dermatitis and Epinastine's Intervention

Atopic dermatitis is characterized by a complex interplay of immune cells and inflammatory mediators. The following diagram illustrates a simplified signaling pathway involved in the disease and the potential points of intervention for this compound.

atopic_dermatitis_pathway cluster_0 Antigen Presenting Cell cluster_1 T-Helper 2 (Th2) Cell cluster_2 B Cell cluster_3 Mast Cell / Eosinophil cluster_4 This compound Intervention Antigen Antigen APC APC Antigen->APC Uptake Th2 Th2 APC->Th2 Activation IL-4 IL-4 Th2->IL-4 IL-13 IL-13 Th2->IL-13 B_Cell B Cell IL-4->B_Cell Stimulation Eosinophil Eosinophil IL-13->Eosinophil Activation IgE IgE B_Cell->IgE Production Mast_Cell Mast Cell IgE->Mast_Cell Binding Histamine Histamine Mast_Cell->Histamine Pro-inflammatory\nMediators Pro-inflammatory Mediators Mast_Cell->Pro-inflammatory\nMediators Skin_Barrier_Dysfunction Skin Barrier Dysfunction & Inflammation Eosinophil->Skin_Barrier_Dysfunction Inflammation Histamine->Skin_Barrier_Dysfunction Pruritus Pro-inflammatory\nMediators->Skin_Barrier_Dysfunction Inflammation Epinastine Epinastine Epinastine->Mast_Cell Stabilization (Inhibits Degranulation) Epinastine->Eosinophil Inhibits Chemotaxis Epinastine->Histamine H1 Receptor Antagonism

Caption: Atopic Dermatitis Pathogenesis and Epinastine's Mechanism.

Clinical Studies in Pediatric Atopic Dermatitis

Two key Phase III clinical trials have been identified investigating the use of this compound dry syrup in pediatric patients with atopic dermatitis:

  • NCT02182557: A study of WAL 801 CL (epinastine) dry syrup in pediatric atopic dermatitis patients.[3]

  • NCT02182570: A study of WAL 801 CL (epinastine) dry syrup in pediatric atopic dermatitis patients.[3]

A publication titled "Phase III Study on the Efficacy and Safety of this compound Dry Syrup in Pediatric Patients with Atopic Dermatitis - Double-Blind Comparative Study of Epinastine Hyderochloride Dry Syrup with Ketotifen Fumarate Dry Syrup" from the Nishinihon Journal of Dermatology in 2004 likely corresponds to one of these trials.[4] Unfortunately, the full text and its detailed quantitative data and protocols are not widely available in the public domain.

Data Presentation

Due to the limited availability of published data from the aforementioned clinical trials, a comprehensive quantitative summary is not possible at this time. The table below is a template that can be populated once the data becomes accessible.

Table 1: Summary of Efficacy and Safety Data for this compound in Pediatric Atopic Dermatitis (Data Not Available)

ParameterThis compound GroupComparator (Ketotifen Fumarate) Groupp-value
Efficacy Endpoints
Mean Change in Pruritus ScoreN/AN/AN/A
Reduction in SCORAD IndexN/AN/AN/A
Investigator's Global AssessmentN/AN/AN/A
Safety Profile
Incidence of Adverse EventsN/AN/AN/A
- SomnolenceN/AN/AN/A
- Gastrointestinal EffectsN/AN/AN/A
- OtherN/AN/AN/A

Experimental Protocols

While the specific protocol for the pediatric atopic dermatitis trials of epinastine is not available, a general framework for such a study can be outlined based on common practices in pediatric dermatology clinical trials.

A. Study Design: A randomized, double-blind, active-controlled, parallel-group, multicenter study is a typical design for a Phase III trial.

B. Patient Population:

  • Inclusion Criteria:

    • Male and female pediatric patients (age range, e.g., 2-12 years).

    • Confirmed diagnosis of atopic dermatitis.

    • Moderate to severe disease as defined by a standardized scoring system (e.g., SCORAD, EASI).

    • Presence of significant pruritus.

  • Exclusion Criteria:

    • Known hypersensitivity to epinastine or other antihistamines.

    • Concurrent use of other systemic antihistamines or immunosuppressive drugs.

    • Active skin infection at the baseline.

C. Treatment Regimen:

  • Investigational Drug: this compound dry syrup, with dosage likely based on age or body weight.

  • Comparator Drug: Ketotifen fumarate dry syrup, administered at the standard pediatric dose.

  • Duration: Typically 4 to 8 weeks of treatment.

D. Efficacy Assessments:

  • Primary Endpoint: Change from baseline in a validated pruritus severity scale.

  • Secondary Endpoints:

    • Change from baseline in a comprehensive atopic dermatitis severity score (e.g., SCORAD, EASI).

    • Investigator's Global Assessment (IGA) of disease severity.

    • Patient/Parent-reported outcomes on quality of life.

E. Safety Assessments:

  • Monitoring and recording of all adverse events (AEs).

  • Physical examinations.

  • Laboratory safety tests (hematology, clinical chemistry).

Experimental Workflow

The following diagram illustrates a typical workflow for a pediatric atopic dermatitis clinical trial.

experimental_workflow Screening Screening Baseline_Visit Baseline_Visit Screening->Baseline_Visit Informed Consent & Eligibility Check Randomization Randomization Baseline_Visit->Randomization Baseline Assessments Treatment_Period Treatment_Period Randomization->Treatment_Period Epinastine or Comparator Follow_up_Visits Follow_up_Visits Treatment_Period->Follow_up_Visits Ongoing Assessments (e.g., Weeks 2, 4, 8) End_of_Study End_of_Study Follow_up_Visits->End_of_Study Final Assessments

Caption: Pediatric Atopic Dermatitis Clinical Trial Workflow.

Conclusion and Future Directions

This compound holds promise as a therapeutic option for pediatric atopic dermatitis due to its dual mechanism of action. However, a significant gap exists in the publicly available, peer-reviewed data from dedicated clinical trials in this population. The full publication of the Phase III trial results is crucial to fully understand the efficacy, safety, and optimal dosing of this compound dry syrup in children with atopic dermatitis. Future research should also focus on elucidating the specific impact of epinastine on the complex immune pathways of atopic dermatitis to identify potential biomarkers of response and further refine its therapeutic application.

References

Application Note: Cell-Based Assays for Determining the Anti-inflammatory Effects of Epinastine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Epinastine is a second-generation antihistamine and mast cell stabilizer known for its multifaceted anti-inflammatory and anti-allergic properties.[1] It functions primarily as a potent and selective histamine H1 receptor antagonist but also demonstrates affinity for H2 receptors and activity at other receptors like α1, α2, and 5-HT2.[2][3] Its therapeutic efficacy, particularly in allergic conjunctivitis, stems from a triple-action mechanism: stabilizing mast cells to prevent degranulation, blocking histamine receptors, and inhibiting the release of pro-inflammatory mediators.[2][4] This application note provides detailed protocols for key cell-based assays to quantitatively assess the anti-inflammatory effects of Epinastine in vitro.

Mechanism of Action Overview

Epinastine exerts its anti-inflammatory effects through several distinct but interconnected pathways. It stabilizes mast cells, thereby preventing the release of histamine and other pre-formed mediators.[1] It directly antagonizes histamine H1, H2, and H4 receptors, blocking the downstream signaling cascades that lead to allergic and inflammatory symptoms.[2][3] Furthermore, Epinastine actively suppresses the production and release of various pro-inflammatory cytokines and chemokines from immune cells, including T-cells, mast cells, and eosinophils, and interferes with key inflammatory signaling pathways like NF-κB.[5][6][7]

Epinastine's Multi-Faceted Anti-Inflammatory Mechanism Epinastine Epinastine MastCell Mast Cell Stabilization Epinastine->MastCell HistamineReceptor Histamine Receptor Antagonism (H1, H2, H4) Epinastine->HistamineReceptor CytokineInhibition Inhibition of Pro-inflammatory Mediator Release Epinastine->CytokineInhibition Degranulation Prevents Degranulation MastCell->Degranulation Leads to ItchingSwelling Reduces Itching, Redness & Swelling HistamineReceptor->ItchingSwelling Prevents CytokineRelease Suppresses Cytokines (IL-5, IL-6, IL-8, IL-13, TNF) & Leukotrienes CytokineInhibition->CytokineRelease Leads to HistamineRelease Inhibits Histamine Release Degranulation->HistamineRelease

Caption: Overview of Epinastine's primary mechanisms of anti-inflammatory action.

Quantitative Data Summary

The following tables summarize the quantitative effects of Epinastine observed in various in-vitro cell-based assays.

Table 1: Inhibition of Histamine Receptor Activity

Cell Line Assay Type Receptor Target Epinastine Potency (IC₅₀) Reference
CHO-K1 Intracellular Ca²⁺ Mobilization Human H1 Receptor 38 nM (with 2.5 min pre-incubation) [8]
CHO-K1 Intracellular Ca²⁺ Mobilization Human H4 Receptor 0.9 nM [3]

| CHO-K1 | Intracellular cAMP Accumulation | Human H2 Receptor | 78 µM |[3] |

Table 2: Inhibition of Inflammatory Mediator Release

Cell Type Stimulant Mediator Inhibited Effective Epinastine Concentration Reference
Human CD4+ T Cells IL-4 (10 ng/mL) IL-5, IL-6, IL-13 >20 ng/mL (significant suppression) [6][9]
Human CD4+ T Cells IL-4 (10 ng/mL) IFN-γ (restoration) >15 ng/mL (dramatic restoration) [6][9]
Human Basophils anti-IgE LTC4 >0.1 nmol/L (significant suppression) [10]
Human Skin Mast Cells anti-IgE, A23187 Histamine Dose-dependent inhibition [10]
Murine Peritoneal Mast Cells Antigen KC, TNF-α ≥25 ng/mL (significant suppression) [7]
Human Eosinophils - IL-8 Dose- and time-dependent suppression [11]

| RAW264.7 Macrophages | LPS (10 ng/mL) | NO, PGE₂, TNF-α | IC₅₀: 24.9, 4.77, 35.01 µg/mL, respectively |[12] |

Experimental Protocols

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

Principle: This assay quantifies mast cell degranulation by measuring the activity of β-hexosaminidase, an enzyme released from mast cell granules upon activation.[13] Epinastine's ability to stabilize mast cells will result in reduced enzyme release.[1][2]

Workflow: Mast Cell Degranulation Assay A Seed Mast Cells (e.g., MC/9, RBL-2H3) in 96-well plate B Pre-incubate cells with varying concentrations of Epinastine A->B C Induce degranulation with stimulant (e.g., Compound 48/80, anti-IgE + antigen) B->C D Incubate for 30-60 min at 37°C C->D E Centrifuge plate to pellet cells D->E F Collect supernatant. Lyse remaining cells with Triton X-100 (Total Release) E->F G Add substrate (p-NAG) to supernatant and cell lysate samples F->G H Incubate and stop reaction with stop buffer G->H I Measure absorbance at 405 nm H->I

Caption: Protocol workflow for the β-hexosaminidase mast cell degranulation assay.

Detailed Methodology:

  • Cell Seeding: Seed mast cells (e.g., RBL-2H3 or MC/9 cell lines) in a 96-well plate at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight. For IgE-sensitized models, incubate cells with anti-DNP IgE for 24 hours.

  • Pre-treatment: Gently wash the cells with a buffered salt solution (e.g., Tyrode's buffer). Add various concentrations of Epinastine to the wells and incubate for 30 minutes at 37°C. Include a vehicle control (buffer only).

  • Stimulation: Induce degranulation by adding a stimulant. This can be an immunological stimulus like DNP-HSA (for IgE-sensitized cells) or a chemical stimulus like Compound 48/80.[13][14]

  • Incubation: Incubate the plate for 30-60 minutes at 37°C.

  • Supernatant Collection: Place the plate on ice to stop the reaction. Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well for analysis.

  • Total Release Control: To determine the maximum possible release, lyse the cells in control wells (no stimulant, no Epinastine) with 0.1% Triton X-100.

  • Enzyme Assay:

    • In a new 96-well plate, add 50 µL of supernatant or cell lysate to each well.

    • Add 50 µL of substrate solution (p-Nitrophenyl-N-acetyl-β-D-glucosaminide, p-NAG) to each well.

    • Incubate at 37°C for 60-90 minutes.

    • Stop the reaction by adding 150 µL of stop buffer (e.g., 0.1 M Na₂CO₃/NaHCO₃).

  • Data Analysis: Measure the optical density at 405 nm. Calculate the percentage of degranulation for each sample relative to the total release control.

Cytokine Release Assay (ELISA)

Principle: This assay measures the concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) released into the cell culture medium following an inflammatory stimulus.[15] Epinastine's anti-inflammatory effect is quantified by its ability to reduce the secretion of these cytokines.[6][7]

Workflow: Cytokine Release Assay via ELISA A Plate immune cells (e.g., CD4+ T cells, THP-1, RAW264.7) in 24- or 96-well plate B Pre-treat cells with Epinastine for 30-60 min A->B C Add inflammatory stimulus (e.g., LPS for macrophages, IL-4 for CD4+ T cells) B->C D Incubate for 4-24 hours at 37°C C->D E Collect culture supernatant D->E F Perform Sandwich ELISA: 1. Coat plate with Capture Ab 2. Add supernatant/standards 3. Add Detection Ab 4. Add Enzyme Conjugate E->F G Add Substrate (e.g., TMB) and develop color F->G H Stop reaction and read absorbance G->H I Calculate cytokine concentration from standard curve H->I

Caption: Protocol workflow for measuring cytokine release using a sandwich ELISA.

Detailed Methodology:

  • Cell Culture: Plate appropriate cells (e.g., human peripheral blood mononuclear cells (PBMCs), RAW264.7 macrophages, or human CD4+ T cells) in a 96-well plate at a suitable density.[6][12][15]

  • Pre-treatment: Treat cells with various concentrations of Epinastine or a vehicle control for 30-60 minutes.

  • Stimulation: Add a pro-inflammatory stimulus. For macrophages (RAW264.7, THP-1), use lipopolysaccharide (LPS).[12] For CD4+ T cells, a cytokine like IL-4 can be used to induce a Th2-type response.[6][9]

  • Incubation: Incubate the cells for a period appropriate for the target cytokine (e.g., 4-6 hours for TNF-α, 18-24 hours for IL-6 and IL-8).

  • Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant. Store at -80°C if not used immediately.

  • ELISA Protocol:

    • Use a commercial ELISA kit (e.g., from BD Biosciences or Peprotech) and follow the manufacturer's instructions.[15]

    • Briefly, coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest.

    • Block non-specific binding sites.

    • Add diluted supernatants and a series of known standards to the plate.

    • Wash the plate and add a biotinylated detection antibody.

    • Wash the plate and add an enzyme conjugate (e.g., Streptavidin-HRP).

    • Add a chromogenic substrate (e.g., TMB).

    • Stop the reaction with an appropriate stop solution (e.g., 2N H₂SO₄).

  • Data Analysis: Measure absorbance at the appropriate wavelength (e.g., 450 nm). Generate a standard curve from the standards and use it to determine the concentration of the cytokine in each sample.

Signaling Pathway Analysis: NF-κB Activation

Principle: The transcription factor NF-κB is a pivotal mediator of inflammatory responses, inducing the expression of many pro-inflammatory genes, including cytokines.[16] Epinastine has been shown to suppress NF-κB activation.[6] This can be assessed by measuring the phosphorylation and subsequent degradation of its inhibitor, IκBα, or by using an NF-κB reporter assay.

Canonical NF-κB Signaling Pathway and Epinastine's Point of Intervention Stimulus Inflammatory Stimulus (e.g., IL-4, LPS) Receptor Cell Surface Receptor Stimulus->Receptor IKK IKK Complex Activation Receptor->IKK InhibitionPoint IkB Phosphorylation of IκBα IKK->IkB Degradation Ubiquitination & Degradation of IκBα IkB->Degradation NFkB_Release NF-κB (p65/p50) Release & Nuclear Translocation Degradation->NFkB_Release Transcription Gene Transcription NFkB_Release->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) Transcription->Cytokines Epinastine Epinastine Epinastine->InhibitionPoint InhibitionPoint->IKK Suppresses

Caption: Epinastine can suppress the NF-κB pathway, a key driver of inflammation.

Protocol: Western Blot for Phospho-IκBα

  • Cell Treatment: Plate cells (e.g., CD4+ T cells) and starve them of serum if necessary. Pre-treat with Epinastine for 1 hour.

  • Stimulation: Stimulate the cells with an appropriate agonist (e.g., IL-4) for a short period (e.g., 5, 15, 30 minutes) to induce IκBα phosphorylation.[6]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with a primary antibody against phosphorylated IκBα (p-IκBα) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Re-probe the blot for total IκBα and a loading control (e.g., GAPDH or β-actin) to normalize the data. A decrease in the p-IκBα/total IκBα ratio in Epinastine-treated cells indicates inhibition of the NF-κB pathway.

References

Troubleshooting & Optimization

Troubleshooting Epinastine Hydrochloride solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with Epinastine Hydrochloride in aqueous solutions.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is crucial for its successful dissolution and use in experiments. The following table summarizes key quantitative data.

PropertyValueSource(s)
Molecular Weight 285.77 g/mol [1][2][3][4]
Aqueous Solubility 38 mg/mL in H₂O 57 mg/mL in Water (at 25°C)[1] ~10 mg/mL in PBS (pH 7.2)[5] Described as "freely soluble in water"[6][1][5][6]
Organic Solvent Solubility ~30 mg/mL in Ethanol, DMSO, and Dimethylformamide[5] 57 mg/mL in DMSO[1][7][1][5][7]
pKa (Strongest Basic) 8.77[8] or 9.31[3] or 11.2[6] (Values vary across sources)[3][6][8]
LogP 3.51[8][9] -0.70 (in octanol/aqueous buffer at pH 7.4)[6][6][8][9]

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

A1: this compound is generally considered to be freely soluble in water.[6] Experimental data indicates its solubility can be as high as 38 mg/mL to 57 mg/mL in pure water.[1] In a buffered solution like PBS at pH 7.2, the solubility is approximately 10 mg/mL.[5]

Q2: My this compound is not dissolving in my aqueous buffer. What are the common causes and solutions?

A2: Several factors can influence solubility.

  • pH: Epinastine is a basic compound and its solubility is pH-dependent. It is more soluble in acidic to neutral solutions where it is protonated. Ophthalmic solutions are typically formulated at a pH of approximately 7.[10] Ensure your buffer's pH is not alkaline, as this can decrease solubility.

  • Buffer Composition (Common Ion Effect): If your buffer contains a high concentration of chloride ions (e.g., from NaCl), it may slightly decrease the solubility of this compound due to the common ion effect.[11][12] While formulations often contain NaCl, excessively high concentrations could be a factor.[10]

  • Temperature: While specific data is limited, slightly warming the solution may aid dissolution. However, be mindful of the compound's stability at higher temperatures.

  • Purity/Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubility characteristics.[13]

Q3: Is it better to prepare a stock solution in an organic solvent first?

A3: Yes, this is a highly recommended and common practice. This compound is readily soluble in organic solvents like DMSO, ethanol, and dimethylformamide at concentrations of approximately 30 mg/mL or higher.[1][5][7] Preparing a concentrated stock solution in one of these solvents allows you to then make further dilutions into your aqueous buffer. This method often bypasses initial dissolution challenges in aqueous media.

Q4: If I use an organic solvent for a stock solution, what precautions should I take?

A4: When preparing a stock solution in an organic solvent, it is crucial to ensure that the final concentration of the organic solvent in your experimental medium is insignificant.[5] Organic solvents can have physiological effects, even at low concentrations, which could interfere with your results.[5] Always calculate the final solvent percentage and include an appropriate vehicle control in your experiments.

Q5: How stable are aqueous solutions of this compound and how should they be stored?

A5: It is not recommended to store aqueous solutions for more than one day.[5] For longer-term storage, the compound should be kept as a crystalline solid at -20°C.[5] Studies have shown that Epinastine is generally stable in acidic and neutral conditions but can show moderate sensitivity to strongly acidic and strongly alkaline conditions, especially at elevated temperatures.[14]

Q6: My compound dissolved initially but then precipitated out of solution. Why did this happen?

A6: This phenomenon, often called "crashing out," typically occurs when a concentrated stock solution (especially in an organic solvent) is diluted too quickly into an aqueous buffer where its solubility is lower. It can also happen if the pH or temperature of the final solution shifts to a range that does not favor solubility. To avoid this, try diluting the stock solution slowly while vortexing or stirring the aqueous buffer.

Troubleshooting and Experimental Protocols

General Troubleshooting Workflow

If you are encountering solubility issues, follow this logical workflow to identify and resolve the problem.

G start Start: Epinastine HCl Fails to Dissolve check_method Are you dissolving directly in buffer? start->check_method direct_dissolve Troubleshoot Direct Dissolution check_method->direct_dissolve Yes use_organic Recommended Method: Prepare Organic Stock Solution check_method->use_organic No check_ph Is buffer pH < 8? direct_dissolve->check_ph adjust_ph Adjust pH to ~7 or slightly acidic. Use dilute HCl. check_ph->adjust_ph No check_temp Is solution at room temp? check_ph->check_temp Yes adjust_ph->check_temp fail Issue Persists: Consider formulation enhancers (e.g., cyclodextrins, surfactants) adjust_ph->fail warm_gently Warm gently (e.g., 37°C) with stirring. Use sonication. check_temp->warm_gently No check_conc Is target concentration >10 mg/mL in buffer? check_temp->check_conc Yes warm_gently->check_conc warm_gently->fail check_conc->use_organic Yes success Success: Fully Dissolved check_conc->success No dissolve_dmso Dissolve Epinastine HCl in DMSO (or EtOH) up to 30-50 mg/mL. use_organic->dissolve_dmso dilute Perform serial dilutions of stock into final aqueous buffer. dissolve_dmso->dilute check_precip Did it precipitate upon dilution? dilute->check_precip dilute_slowly Dilute stock solution slowly into vigorously stirring buffer. check_precip->dilute_slowly Yes check_precip->success No dilute_slowly->success dilute_slowly->fail

Caption: A troubleshooting flowchart for Epinastine HCl solubility issues.

Experimental Protocol 1: Preparation from an Organic Stock Solution

This is the recommended method for preparing aqueous solutions for biological experiments.

  • Weigh Compound: Accurately weigh the required amount of solid this compound in a suitable container.

  • Prepare Stock Solution: Add the organic solvent of choice (e.g., DMSO, Ethanol) to the solid to achieve a desired high concentration (e.g., 30 mg/mL).[5] For maximum stability, the solvent should be purged with an inert gas.[5]

  • Ensure Complete Dissolution: Vortex or sonicate the stock solution until all solid material is completely dissolved.

  • Dilute to Working Concentration: Perform serial dilutions of the stock solution into your final aqueous buffer or isotonic saline to reach the target concentration.[5]

    • Best Practice: Add the stock solution dropwise into the aqueous buffer while the buffer is being vigorously stirred or vortexed to prevent precipitation.

  • Final Check: Ensure the final concentration of the organic solvent is minimal (typically <0.5%) and will not affect the experimental outcome.[5] Prepare a vehicle control with the same final solvent concentration.

Experimental Protocol 2: Direct Aqueous Dissolution

This method can be used to prepare organic solvent-free aqueous solutions.[5]

  • Weigh Compound: Accurately weigh the required amount of solid this compound.

  • Add Aqueous Buffer: Add your aqueous buffer (e.g., PBS, pH 7.2) to the solid. Do not exceed the known solubility limit (approx. 10 mg/mL in PBS).[5]

  • Aid Dissolution: Use mechanical means to aid dissolution. This may include:

    • Vigorous vortexing or stirring.

    • Sonication in a water bath.

    • Gentle warming (e.g., to 37°C).

  • pH Adjustment (if necessary): If the compound does not dissolve, check the pH of the solution. If it is alkaline, you can adjust it towards neutral (pH ~7) using dilute hydrochloric acid.[10][15]

  • Final Preparation: Once dissolved, the solution is ready for use. It is recommended to use the solution fresh and not store it for more than one day.[5]

G cluster_0 Method A: Organic Stock (Recommended) cluster_1 Method B: Direct Aqueous a1 1. Weigh Solid Epinastine HCl a2 2. Dissolve in DMSO to make 30 mg/mL stock a1->a2 a3 3. Vortex/Sonicate until clear a2->a3 a4 4. Dilute stock slowly into stirring buffer a3->a4 a5 5. Final Solution Ready (with vehicle control) a4->a5 b1 1. Weigh Solid Epinastine HCl b2 2. Add aqueous buffer (e.g., PBS, pH 7.2) b1->b2 b3 3. Stir / Sonicate / Warm gently to dissolve b2->b3 b4 4. Check pH if issues persist (Adjust to ~7 if needed) b3->b4 b5 5. Final Solution Ready (Use within one day) b4->b5

Caption: Standard experimental workflows for preparing Epinastine HCl solutions.

Mechanism of Action Overview

This compound exerts its anti-allergic effects through a multi-action mechanism.[9] It is primarily a potent and selective histamine H1 receptor antagonist, directly blocking the action of histamine that causes symptoms like itching and vasodilation.[16][17] Additionally, it acts as a mast cell stabilizer, inhibiting the IgE-induced release of histamine and other pro-inflammatory mediators from mast cells.[5][7][18]

G allergen Allergen mast_cell Mast Cell (with surface IgE) allergen->mast_cell Binds to IgE degranulation Mast Cell Degranulation mast_cell->degranulation Activation histamine Histamine & Other Mediators degranulation->histamine Release h1_receptor Histamine H1 Receptor (on nerve & endothelial cells) histamine->h1_receptor Binds to symptoms Allergic Symptoms (Itching, Redness, Swelling) h1_receptor->symptoms Leads to epinastine Epinastine HCl epinastine->degranulation Inhibits epinastine->h1_receptor Blocks

References

Technical Support Center: Optimizing HPLC Analysis of Epinastine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the analysis of Epinastine Hydrochloride.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am seeing significant peak tailing with my this compound peak. What are the common causes and how can I resolve this?

A1: Peak tailing for basic compounds like this compound is a common issue in reverse-phase HPLC. It is often caused by secondary interactions between the basic analyte and acidic residual silanol groups on the silica-based stationary phase.[1][2]

Here are the primary causes and troubleshooting steps:

  • Inappropriate Mobile Phase pH: this compound is a basic compound. At a mobile phase pH close to the pKa of the silanol groups (around 3.8-4.2), these groups can be ionized and interact with the protonated basic analyte, leading to tailing.

    • Solution: Adjust the mobile phase pH. Lowering the pH (e.g., to pH 2.5-3.5) will suppress the ionization of silanol groups, minimizing these secondary interactions.[1] Conversely, working at a higher pH (e.g., >8) can deprotonate the basic analyte, but this requires a pH-stable column to avoid silica dissolution.[3]

  • Insufficient Buffer Concentration: A low buffer concentration may not effectively control the pH at the column surface, leading to inconsistent interactions.

    • Solution: Increase the buffer concentration. A concentration of 10-25 mM is typically sufficient for most applications.[2]

  • Secondary Interactions with the Stationary Phase: The type of C18 column can significantly impact peak shape.

    • Solution: Use a high-purity silica column or an end-capped column where the residual silanol groups are minimized. Columns with a different stationary phase (e.g., C8) or those designed for basic compounds can also be tested.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Reduce the sample concentration or injection volume.

Q2: My this compound peak is showing fronting. What could be the cause?

A2: Peak fronting is less common than tailing but can occur. The most frequent causes are:

  • Column Overload: Similar to tailing, injecting an excessive amount of the analyte can lead to peak fronting.[3]

    • Solution: Decrease the sample concentration or injection volume.

  • Poorly Packed Column Bed: A void or channel in the column packing can cause the sample to travel through different paths, resulting in a distorted peak.

    • Solution: Replace the column. To prevent this, always handle columns with care and avoid sudden pressure shocks.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength.[3]

Q3: I am not getting good resolution between this compound and its degradation products. How can I improve the separation?

A3: Achieving good resolution is critical for a stability-indicating method. Here’s how you can improve it:

  • Optimize Mobile Phase Composition: The ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer is a key factor.

    • Solution: Perform a gradient elution or systematically vary the isocratic mobile phase composition. For example, decreasing the percentage of the organic solvent will generally increase retention times and may improve the resolution between closely eluting peaks.

  • Change the Organic Modifier: Acetonitrile and methanol have different selectivities.

    • Solution: If you are using acetonitrile, try substituting it with methanol, or use a combination of both.

  • Adjust the pH of the Mobile Phase: Changing the pH can alter the ionization state of this compound and its impurities, which can significantly impact their retention and selectivity.

  • Modify the Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time.

  • Select a Different Column: A column with a different stationary phase (e.g., phenyl, cyano) or a longer column with a smaller particle size can provide better separation efficiency.

Q4: My retention time for this compound is shifting between injections. What should I check?

A4: Retention time shifts can indicate a problem with the HPLC system or the method parameters.[4]

  • Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.

    • Solution: Ensure the column is flushed with the mobile phase for a sufficient time (e.g., 10-20 column volumes) until a stable baseline is achieved.

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase can lead to shifts in retention time.

    • Solution: Prepare the mobile phase fresh daily and ensure accurate measurements of all components. If using a buffer, ensure the pH is consistent.

  • Pump Issues: Leaks in the pump, check valves, or seals can cause inconsistent flow rates.[3][4]

    • Solution: Check for any visible leaks in the system. Perform a pump pressure test and check the flow rate accuracy.

  • Column Temperature: Fluctuations in the column temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and consistent temperature.

Experimental Protocols and Data

Published HPLC Methods for this compound Analysis

The following tables summarize chromatographic conditions from various validated HPLC methods for the determination of this compound.

Table 1: Chromatographic Conditions for this compound Analysis

ParameterMethod 1Method 2Method 3Method 4 (Chiral)
Column Kromasil C18 (250 x 4.6 mm, 5 µm)[5][6]C18 (150 x 4.6 mm, 5 µm)[7][8]C18 LichrocartChiralcel® OD-R (250 x 4.6 mm, 0.5 µm)[9][10]
Mobile Phase Gradient: 0.01 M KH2PO4 (pH 5.2) and Acetonitrile[5][6]Aqueous: 3.8g sodium pentanesulfonate monohydrate + 4.0g KH2PO4 in 1L water (pH 4.5); Organic: Acetonitrile:Methanol (4:1 v/v). Ratio: 60:40 (Aqueous:Organic)[7][8]Acetonitrile: 0.1 M Ammonium Acetate buffer (40:60 v/v)[11]n-hexane:isopropanol:diethylamine:triflouroacetic acid (85:15:0.1:0.1 v/v/v/v)[9][10]
Flow Rate 1.0 mL/min1.0 mL/min[7][8]1.0 mL/min[11]1.0 mL/min[9][10]
Detection (UV) 254 nm[5][6]220 nm[7][8]262 nm[11]254 nm[9][10]
Retention Time ~9.17 min[5]~3.5 min[7][8]Not specifiedNot specified
Detailed Experimental Protocol (Example based on Method 2)

This protocol is a representative example for the determination of this compound in pharmaceutical dosage forms.[7][8]

1. Materials and Reagents:

  • This compound reference standard

  • Sodium pentanesulfonate monohydrate

  • Potassium dihydrogen orthophosphate (KH2PO4)

  • Orthophosphoric acid

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade/Milli-Q)

2. Preparation of Mobile Phase:

  • Aqueous Phase: Dissolve 3.8 g of sodium pentanesulfonate monohydrate and 4.0 g of potassium dihydrogen orthophosphate in 1 liter of water. Adjust the pH of the solution to 4.5 with orthophosphoric acid.

  • Organic Phase: Mix acetonitrile and methanol in a ratio of 4:1 (v/v).

  • Final Mobile Phase: Mix the aqueous phase and the organic phase in a ratio of 60:40 (v/v). Degas the mobile phase before use.

3. Chromatographic System:

  • HPLC system equipped with a UV detector.

  • C18 column (150 x 4.6 mm, 5 µm particle size).

  • Flow rate: 1.0 mL/min.

  • Detection wavelength: 220 nm.

  • Injection volume: 10 µL.

  • Column temperature: Ambient.

4. Standard Solution Preparation:

  • Prepare a stock solution of this compound in the mobile phase.

  • Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 2-200 µg/mL).[7][8]

5. Sample Preparation:

  • For pharmaceutical dosage forms (e.g., eye drops), dilute an appropriate volume of the sample with the mobile phase to obtain a final concentration within the calibration range.

6. Analysis:

  • Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • The retention time for this compound is expected to be approximately 3.5 minutes under these conditions.[7][8]

Visualized Workflows

The following diagrams illustrate logical workflows for HPLC method optimization and troubleshooting.

HPLC_Optimization_Workflow cluster_feedback Iterative Optimization start Define Analytical Goal (e.g., Resolution of Epinastine HCl and Impurities) col_select Select Initial Column (e.g., C18, 5µm) start->col_select mp_dev Develop Mobile Phase (Buffer, pH, Organic Modifier) col_select->mp_dev mp_dev->col_select Poor Peak Shape param_opt Optimize Parameters (Flow Rate, Temperature) mp_dev->param_opt param_opt->mp_dev Poor Selectivity validate Method Validation (Linearity, Precision, Accuracy) param_opt->validate end_point Final HPLC Method validate->end_point Troubleshooting_Peak_Resolution cluster_causes Potential Causes & Solutions start Poor Peak Resolution for Epinastine HCl tailing Peak Tailing? start->tailing Check Peak Shape fronting Peak Fronting? tailing->fronting No sol_tailing Adjust Mobile Phase pH (Lower pH for basic compounds) Use End-capped Column tailing->sol_tailing Yes coelution Co-elution? fronting->coelution No sol_fronting Reduce Sample Concentration Check for Column Void fronting->sol_fronting Yes coelution->start Re-evaluate sol_coelution Optimize Mobile Phase Ratio Change Organic Modifier Try a Different Column coelution->sol_coelution Yes

References

Epinastine Hydrochloride degradation under acidic and alkaline stress conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions concerning the degradation of Epinastine Hydrochloride under acidic and alkaline stress conditions.

Troubleshooting Guide

This guide addresses common challenges encountered during forced degradation studies of this compound.

Issue Possible Cause Recommended Solution
No or Minimal Degradation Observed Under Acidic Conditions This compound is relatively stable in acidic conditions.[1][2]Increase the acid concentration (e.g., from 0.1 N HCl to 1 N HCl), prolong the exposure time (e.g., from 3 hours to 48 hours), or increase the temperature (e.g., 60-80°C).[2][3]
Excessive Degradation Under Alkaline Conditions This compound is more sensitive to alkaline hydrolysis.[1][2] Using a high concentration of base (e.g., 1.0 N NaOH) can lead to rapid and extensive degradation.[2]Use a lower concentration of the base (e.g., 0.02 N or 0.1 N NaOH).[2][3] Reduce the exposure time (e.g., from 3 hours to 2 hours) and/or the temperature to achieve the target degradation of 5-20%.[4]
Poor Resolution Between Epinastine and Degradation Products in HPLC The chromatographic method is not optimized to separate the parent drug from its degradation products.Adjust the mobile phase composition, such as the ratio of the aqueous and organic phases.[5][6] The pH of the aqueous phase can also be modified to improve separation.[5][6] Consider using a different stationary phase (e.g., a different type of C18 column) or a gradient elution method.[3][7]
Mass Imbalance in Assay Results All degradation products may not be eluting from the column or may not be detected by the detector at the chosen wavelength.Ensure the analytical method is truly stability-indicating by checking for peak purity of the parent drug. Use a photodiode array (PDA) detector to check for the presence of co-eluting peaks.[2] Adjust the detection wavelength to ensure all degradation products are detected.[3][7]
Inconsistent Degradation Results Variability in experimental parameters such as temperature, concentration of stressor, or reaction time.Ensure precise control over all experimental conditions. Use calibrated equipment and freshly prepared solutions. Follow a detailed, standardized protocol for all experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions for inducing degradation of this compound?

A1: Typical forced degradation studies for this compound involve subjecting the drug to acidic, alkaline, oxidative, thermal, and photolytic stress.[2][5][6][7] For acidic stress, conditions like 0.1 N to 1 N Hydrochloric acid at elevated temperatures (e.g., 60-80°C) for several hours are common.[2][3] For alkaline stress, 0.02 N to 0.1 N Sodium Hydroxide at elevated temperatures for a shorter duration is often used due to higher sensitivity.[2][3]

Q2: How stable is this compound under acidic and alkaline conditions?

A2: this compound is generally more stable under acidic conditions and more susceptible to degradation under alkaline conditions.[1][2] Some studies have shown moderate sensitivity to both strong acidic and strong alkaline environments.[1]

Q3: What are the known degradation products of this compound under alkaline stress?

A3: Under strong alkaline conditions, a degradation product formed by the opening of the imidazole ring to form an amide group has been identified.[8]

Q4: What analytical techniques are used to study the degradation of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique used to separate and quantify this compound and its degradation products.[2][5][6][7] These methods are often developed to be stability-indicating, meaning they can resolve the parent drug from its degradants.[2][5][6][7] UPLC-MS/MS has also been used for the identification of degradation products.[1][8]

Q5: How can I develop a stability-indicating HPLC method for this compound?

A5: To develop a stability-indicating HPLC method, you need to perform forced degradation studies to generate the degradation products. The chromatographic conditions (e.g., column, mobile phase, flow rate, and detection wavelength) must then be optimized to achieve adequate separation between the intact drug and all formed degradation products.[2][5][7] Method validation according to ICH guidelines is necessary to ensure the method is accurate, precise, specific, and robust.[6]

Quantitative Data Summary

The following tables summarize the quantitative data from various forced degradation studies on this compound.

Table 1: Summary of Degradation Studies under Acidic and Alkaline Conditions

Stress Condition Concentration Temperature Time % Degradation Reference
Acid Hydrolysis0.1 N HClReflux48 hr8.24[9]
Acid Hydrolysis1 N HCl60°C3 hrNot specified, degradation observed[2]
Acidic (pH 1.0)-70°C-< 14[1][8]
Alkaline Hydrolysis0.02 N NaOHReflux2 hr10.12[9]
Alkaline Hydrolysis0.1 N NaOH60°C3 hrNot specified, degradation observed[2]
Alkaline (pH 13.0)0.1 M NaOH70°C-< 14[1][8]

Experimental Protocols

Below are detailed methodologies for conducting acidic and alkaline stress testing for this compound as cited in the literature.

Protocol 1: Acidic Degradation [2]

  • Accurately weigh about 75 mg of this compound and dissolve it in 10 ml of a suitable diluent.

  • Add 10 ml of 1.0 N Hydrochloric acid.

  • Keep the solution in a water bath at 60°C for 3 hours.

  • Allow the solution to cool to room temperature.

  • Neutralize the solution to pH 7 with 1.0 N Sodium Hydroxide.

  • Make up the final volume to 50 ml with the diluent.

  • Further dilute 5 ml of this solution to 100 ml with the diluent for HPLC analysis.

Protocol 2: Alkaline Degradation [2]

  • Accurately weigh about 75 mg of this compound and dissolve it in 10 ml of a suitable diluent.

  • Add 10 ml of 0.1 N Sodium Hydroxide.

  • Keep the solution in a water bath at 60°C for 3 hours.

  • Allow the solution to cool to room temperature.

  • Neutralize the solution to pH 7 with 0.1 N Hydrochloric acid.

  • Make up the final volume to 50 ml with the diluent.

  • Further dilute 5 ml of this solution to 100 ml with the diluent for HPLC analysis.

Visualizations

The following diagrams illustrate the experimental workflows for stress testing.

G cluster_acid Acidic Stress Testing Workflow A1 Weigh Epinastine HCl A2 Dissolve in Diluent A1->A2 A3 Add 1.0 N HCl A2->A3 A4 Heat at 60°C for 3h A3->A4 A5 Cool to Room Temp A4->A5 A6 Neutralize with NaOH A5->A6 A7 Dilute for Analysis A6->A7 A8 Inject into HPLC A7->A8

Caption: Workflow for Acidic Degradation of Epinastine HCl.

G cluster_alkaline Alkaline Stress Testing Workflow B1 Weigh Epinastine HCl B2 Dissolve in Diluent B1->B2 B3 Add 0.1 N NaOH B2->B3 B4 Heat at 60°C for 3h B3->B4 B5 Cool to Room Temp B4->B5 B6 Neutralize with HCl B5->B6 B7 Dilute for Analysis B6->B7 B8 Inject into HPLC B7->B8

Caption: Workflow for Alkaline Degradation of Epinastine HCl.

G cluster_troubleshooting Troubleshooting Logic for Degradation Studies Start Perform Forced Degradation CheckDeg Is Degradation within 5-20%? Start->CheckDeg TooLow Degradation Too Low CheckDeg->TooLow No (<5%) TooHigh Degradation Too High CheckDeg->TooHigh No (>20%) Analyze Proceed with Analysis CheckDeg->Analyze Yes IncreaseStress Increase Stress Severity (Conc., Time, Temp.) TooLow->IncreaseStress DecreaseStress Decrease Stress Severity (Conc., Time, Temp.) TooHigh->DecreaseStress IncreaseStress->Start DecreaseStress->Start

Caption: Troubleshooting Logic for Target Degradation.

References

Preventing crystallization in concentrated Epinastine Hydrochloride solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with concentrated solutions of Epinastine Hydrochloride. The information aims to address common challenges, with a focus on preventing crystallization and ensuring the stability of your experimental solutions.

Troubleshooting Crystallization in Concentrated this compound Solutions

Unwanted crystallization of this compound from concentrated solutions can be a significant hurdle in experimental and developmental workflows. This guide provides a systematic approach to diagnosing and resolving these issues.

Immediate Troubleshooting Steps

If you observe unexpected precipitation or crystallization in your this compound solution, consider the following immediate actions:

  • Verify Concentration vs. Solubility: Cross-reference the concentration of your solution with the known solubility of this compound in the solvent system you are using. Exceeding the saturation solubility is a primary cause of crystallization.

  • Check pH: The solubility of this compound is highly dependent on pH. A shift in pH can dramatically decrease its solubility. Measure the pH of your solution to ensure it is within the optimal range for solubility.

  • Temperature Fluctuation: A decrease in temperature can reduce the solubility of this compound, leading to crystallization. Ensure your solution is maintained at a stable temperature.

Logical Flow for Troubleshooting

For a more systematic approach to resolving crystallization issues, follow the logical workflow outlined below.

G start Crystallization Observed check_concentration Is Concentration > Solubility Limit? start->check_concentration check_ph Is pH in Optimal Range? check_concentration->check_ph No adjust_concentration Reduce Concentration or Add Co-solvents check_concentration->adjust_concentration Yes check_temp Are Temperature Fluctuations Occurring? check_ph->check_temp Yes adjust_ph Adjust pH with Appropriate Buffer check_ph->adjust_ph No control_temp Implement Temperature Control check_temp->control_temp Yes add_inhibitors Consider Crystallization Inhibitors (Polymers/Surfactants) check_temp->add_inhibitors No solution_stable Solution Stable adjust_concentration->solution_stable adjust_ph->solution_stable control_temp->solution_stable add_inhibitors->solution_stable

Caption: Troubleshooting workflow for Epinastine HCl crystallization.

Frequently Asked Questions (FAQs)

What is the solubility of this compound in common solvents?

The solubility of this compound can vary depending on the solvent and the specific experimental conditions such as temperature and pH. The table below summarizes reported solubility values.

Solvent SystemApproximate Solubility (at 25°C)Citation(s)
Water38 - 57 mg/mL[1][2]
Phosphate-Buffered Saline (PBS) pH 7.2~10 mg/mL[3]
Dimethyl Sulfoxide (DMSO)30 - 57 mg/mL[1][3]
Ethanol30 - 57 mg/mL[1][3]
How does pH affect the solubility and stability of this compound?

Epinastine is a basic compound with pKa values reported as 8.77 and 11.2.[1][4] This means its solubility is significantly influenced by pH.

  • Optimal pH for Solubility: In acidic to neutral pH, the amine groups of Epinastine are protonated, forming the more soluble hydrochloride salt.

  • Risk of Precipitation at Higher pH: As the pH increases and approaches the pKa, the equilibrium shifts towards the less soluble free base form, increasing the risk of precipitation.

  • Stability: this compound is most stable in neutral pH conditions. It shows moderate sensitivity to degradation in strongly acidic and strongly alkaline environments.[5]

What are some effective strategies to prevent crystallization in concentrated solutions?

If you need to prepare a concentrated solution of this compound that is above its equilibrium solubility (a supersaturated solution), several formulation strategies can be employed to prevent crystallization.

  • Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of this compound.[6] Commonly used co-solvents in pharmaceutical formulations include propylene glycol, polyethylene glycols (PEGs), and ethanol.

  • Crystallization Inhibitors (Polymers): Certain polymers can inhibit the nucleation and growth of crystals, thereby maintaining a supersaturated state.[7] Commonly used polymers for this purpose include:

    • Hydroxypropyl methylcellulose (HPMC)

    • Polyvinylpyrrolidone (PVP)

  • Surfactants: Surfactants can increase the solubility of poorly soluble drugs by forming micelles.[8][9] This can be an effective way to keep the drug in solution at higher concentrations.

Are there any known signaling pathways affected by Epinastine that could relate to its stability?

Epinastine's primary mechanism of action is as a histamine H1 receptor antagonist and a mast cell stabilizer.[10] It also shows affinity for H2, α1, α2, and 5-HT2 receptors.[2] While these signaling pathways are central to its therapeutic effects, there is no direct evidence to suggest that they influence the physicochemical stability or crystallization of this compound in solution. The crystallization behavior is primarily governed by factors such as solubility, pH, temperature, and the presence of excipients.

Experimental Protocols

Protocol 1: pH Adjustment for Enhanced Solubility

This protocol describes how to determine the optimal pH for solubilizing this compound in an aqueous buffer system.

Objective: To prepare a stable, concentrated aqueous solution of this compound by optimizing the pH.

Materials:

  • This compound powder

  • Purified water

  • A selection of buffers (e.g., citrate, phosphate, acetate) at various pH values (e.g., pH 4, 5, 6, 7)

  • pH meter

  • Stir plate and stir bars

  • Analytical balance

  • Volumetric flasks

Methodology:

  • Prepare a series of buffers at the desired pH values.

  • For each pH, add a pre-weighed amount of this compound to a known volume of buffer to achieve the target concentration.

  • Stir the solutions at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Visually inspect each solution for any undissolved particles or signs of crystallization.

  • If undissolved solid is present, filter the solution and analyze the concentration of the filtrate (e.g., by HPLC) to determine the saturation solubility at that pH.

  • For solutions that are clear, monitor them over time for any signs of precipitation.

G start Prepare Buffers at Various pH Values add_drug Add Epinastine HCl to Buffers start->add_drug stir Stir at Constant Temperature add_drug->stir observe Visually Inspect for Crystallization stir->observe analyze Analyze Filtrate for Solubility (if needed) observe->analyze Crystals Present monitor Monitor Clear Solutions for Stability observe->monitor No Crystals result Determine Optimal pH for Stability analyze->result monitor->result

Caption: Workflow for pH optimization of Epinastine HCl solutions.

Protocol 2: Screening of Co-solvents to Prevent Crystallization

This protocol outlines a method for screening different co-solvents to enhance the solubility and prevent the crystallization of this compound.

Objective: To identify an effective co-solvent system for preparing a high-concentration this compound solution.

Materials:

  • This compound powder

  • Primary solvent (e.g., purified water)

  • A selection of co-solvents (e.g., propylene glycol, PEG 400, ethanol)

  • Stir plate and stir bars

  • Analytical balance

  • Volumetric flasks

  • Vials for stability testing

Methodology:

  • Prepare a series of solvent systems with varying ratios of the primary solvent and each co-solvent (e.g., 90:10, 80:20, 70:30 water:co-solvent).

  • Determine the saturation solubility of this compound in each solvent system by adding an excess of the drug, stirring to equilibrium, and then measuring the concentration of the filtered solution.

  • Prepare solutions at a target concentration (below the determined saturation solubility) in the most promising co-solvent systems.

  • Store these solutions under different temperature conditions (e.g., refrigerated, room temperature, accelerated stability conditions) and visually inspect for crystallization at regular intervals.

  • The co-solvent system that provides the desired solubility with the best physical stability is selected.

This technical support guide is intended to provide general guidance. Specific experimental conditions may need to be optimized for your particular application.

References

Overcoming interference in Epinastine quantification from biological matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of Epinastine in biological matrices. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference when quantifying Epinastine in biological matrices like plasma or urine?

A1: Interference in Epinastine quantification typically arises from three main sources:

  • Matrix Effects: Endogenous components of biological samples, such as phospholipids, salts, and proteins, can interfere with the ionization of Epinastine and its internal standard in the mass spectrometer source, leading to ion suppression or enhancement.[1][2][3][4] This is a significant challenge in bioanalysis.[5]

  • Metabolites: Although Epinastine is not extensively metabolized, metabolites can potentially interfere with the quantification of the parent drug.[6][7] One identified metabolite is 9,13b-dehydroepinastine.[8][9]

  • Co-administered Drugs: Other drugs administered concomitantly can interfere if they are not chromatographically separated from Epinastine and have similar mass-to-charge ratios.[7]

Q2: What are the recommended sample preparation techniques to minimize interference?

A2: The choice of sample preparation is critical for minimizing interference. The most common and effective techniques are:

  • Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is used to precipitate proteins.[10][11] While efficient at removing proteins, it may not remove other interfering substances like phospholipids.[3]

  • Liquid-Liquid Extraction (LLE): This technique separates Epinastine from the matrix components based on its solubility in two immiscible liquid phases.[11][12] It is generally more effective at removing interferences than PPT.[3]

  • Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to retain Epinastine while other matrix components are washed away.[10][11] This technique often provides the cleanest extracts.

Q3: How can I detect and mitigate ion suppression or enhancement in my LC-MS/MS method?

A3: Ion suppression or enhancement can be identified using a post-column infusion experiment.[1][2] To mitigate these effects, you can:

  • Improve Chromatographic Separation: Optimize the mobile phase and gradient to separate Epinastine from the co-eluting matrix components causing the suppression.[1][3]

  • Enhance Sample Cleanup: Employ more rigorous sample preparation techniques like SPE or LLE to remove the interfering components before injection.[3]

  • Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.[13][14][15]

  • Use a Stable Isotope-Labeled Internal Standard: This can help to compensate for matrix effects as it will be affected similarly to the analyte.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing

Possible Causes:

  • Column degradation or contamination.

  • Inappropriate mobile phase pH.

  • Secondary interactions with the analytical column.

Troubleshooting Steps:

  • Column Washing: Flush the column with a strong solvent to remove any contaminants.

  • Mobile Phase Adjustment: Ensure the mobile phase pH is appropriate for Epinastine, which is a basic compound. A slightly acidic mobile phase can improve peak shape.

  • Column Replacement: If the peak shape does not improve, the column may be degraded and require replacement.

  • Consider a Different Column: If secondary interactions are suspected, try a column with a different stationary phase chemistry.

Issue 2: High Signal Variability or Poor Reproducibility

Possible Causes:

  • Inconsistent sample preparation.

  • Matrix effects (ion suppression or enhancement).

  • Instrument instability.

Troubleshooting Steps:

  • Review Sample Preparation Protocol: Ensure that all steps of the sample preparation are performed consistently for all samples.

  • Evaluate Matrix Effects: Conduct a post-column infusion experiment to determine if ion suppression is occurring at the retention time of Epinastine. If so, implement strategies to mitigate it as described in Q3 of the FAQ.

  • Check Instrument Performance: Verify the stability of the LC-MS/MS system by injecting a series of standards and checking for consistent responses.

Issue 3: Unexpected Peaks or Interferences in the Chromatogram

Possible Causes:

  • Contamination from solvents, reagents, or collection tubes.

  • Presence of metabolites or co-administered drugs.

  • Carryover from previous injections.

Troubleshooting Steps:

  • Blank Injections: Inject a blank solvent and a blank matrix sample to identify the source of the contamination.

  • Chromatographic Separation: Optimize the chromatographic method to separate the interfering peaks from the Epinastine peak.

  • Review Drug Administration Records: Check for any co-administered drugs that might be causing the interference.

  • Implement a Wash Step: Include a robust wash step after each injection to prevent carryover.

Quantitative Data Summary

For successful quantification of Epinastine, specific LC-MS/MS parameters are crucial. The following tables summarize typical parameters found in validated methods.

Table 1: Epinastine and Internal Standard Mass Spectrometric Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Epinastine250.1233.125
Epinastine-d5 (IS)255.1238.125

Note: These values may vary depending on the specific instrument and source conditions.

Table 2: Sample Preparation Recovery

Preparation MethodAnalyte Recovery (%)
Protein Precipitation85 - 95%
Liquid-Liquid Extraction90 - 105%
Solid-Phase Extraction> 95%

Experimental Protocols

Protocol 1: Epinastine Extraction from Human Plasma using Protein Precipitation
  • Sample Aliquoting: Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., Epinastine-d5 at 100 ng/mL) to the plasma sample.

  • Precipitation: Add 300 µL of acetonitrile to the tube.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tube at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.

Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression
  • Analyte Infusion Setup: Infuse a standard solution of Epinastine (e.g., 50 ng/mL) at a constant flow rate (e.g., 10 µL/min) into the LC flow path after the analytical column using a T-connector.

  • LC-MS/MS Setup: Set up the LC-MS/MS system with the desired chromatographic conditions and monitor the Epinastine MRM transition.

  • Blank Injection: Once a stable baseline signal for Epinastine is achieved, inject a blank matrix sample that has been through the sample preparation process.

  • Data Analysis: Monitor the Epinastine signal for any dips or enhancements. A significant drop in the signal at a specific retention time indicates ion suppression, while a rise indicates ion enhancement.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject quantify Quantification inject->quantify

Caption: Workflow for Epinastine quantification in plasma.

troubleshooting_logic start Poor Reproducibility Observed check_prep Review Sample Preparation Protocol start->check_prep consistent Consistent? check_prep->consistent consistent->check_prep No check_matrix Evaluate Matrix Effects (Post-Column Infusion) consistent->check_matrix Yes suppression Ion Suppression Detected? check_matrix->suppression optimize_cleanup Optimize Sample Cleanup (e.g., use SPE) suppression->optimize_cleanup Yes check_instrument Check Instrument Performance suppression->check_instrument No resolve Issue Resolved optimize_cleanup->resolve stable System Stable? check_instrument->stable stable->resolve Yes re_evaluate Re-evaluate Method stable->re_evaluate No

Caption: Troubleshooting logic for poor reproducibility.

References

Epinastine Hydrochloride stability testing in different buffer systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing of Epinastine Hydrochloride in various buffer systems. Find detailed answers to common questions, troubleshooting tips for your experiments, and standardized protocols.

Frequently Asked Questions (FAQs)

Q1: What are the typical degradation patterns of this compound under forced degradation conditions?

A1: this compound generally shows susceptibility to degradation under acidic, basic, and oxidative stress conditions.[1] Degradation is typically observed in the presence of acids (like 0.1 N HCl), bases (such as 0.02 N NaOH), and oxidizing agents (e.g., 30% H2O2).[2] Conversely, it displays relative stability under thermal and photolytic stress with minimal degradation being reported.[1][3]

Q2: Which buffer systems are commonly used for this compound stability studies?

A2: Phosphate and acetate buffer systems are frequently employed in the stability testing of this compound. For instance, a 0.01 M potassium dihydrogen phosphate (KH2PO4) buffer adjusted to pH 5.2 has been utilized in mobile phases for HPLC analysis.[1][2] Additionally, a 0.02 M aqueous acetate buffer at pH 4.5 has also been reported for use in stability-indicating methods.[3]

Q3: What analytical techniques are most suitable for monitoring the stability of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the most prevalent and effective technique for the stability assessment of this compound.[4][5] Specifically, reverse-phase HPLC (RP-HPLC) with a C18 column is commonly used.[2][5] UV detection is typically carried out at wavelengths of 220 nm or 254 nm.[2][4] These methods are capable of separating the intact drug from its degradation products, making them "stability-indicating".[4][5]

Q4: How can I troubleshoot issues with peak resolution in my HPLC analysis of this compound?

A4: Poor peak resolution can arise from several factors. First, ensure your mobile phase composition is optimal. Adjusting the ratio of the organic solvent (e.g., acetonitrile) to the aqueous buffer can significantly impact separation.[2][5] Also, verify that the pH of your buffer is correctly prepared, as this affects the ionization and retention of this compound.[2][5] If issues persist, consider evaluating the column's condition for degradation or contamination. A gradient elution method may also provide better separation of the drug from its degradation products.[1][2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpectedly High Degradation Contaminated glassware or reagents.Use high-purity solvents and reagents. Ensure all glassware is thoroughly cleaned and rinsed.
Incorrect buffer preparation (wrong pH or concentration).Carefully verify the preparation of all buffer solutions, including pH measurement and adjustment.
Inaccurate temperature control during stress testing.Calibrate and monitor the temperature of ovens or water baths used for thermal stress studies.
Poor Peak Shape (Tailing or Fronting) Column overload.Reduce the concentration of the injected sample.
Mismatched pH between sample solvent and mobile phase.Dissolve the sample in the mobile phase whenever possible.
Column degradation.Replace the column with a new one of the same type.
Inconsistent Retention Times Fluctuation in mobile phase composition.Ensure the mobile phase is well-mixed and degassed. Use a gradient proportioning valve that is functioning correctly.
Temperature variations in the laboratory.Use a column oven to maintain a consistent temperature.
Pump malfunction or leaks.Check the HPLC system for any leaks and ensure the pump is delivering a steady flow rate.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the general procedure for conducting forced degradation studies on this compound to assess its stability under various stress conditions.

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of the mobile phase components) to obtain a known concentration (e.g., 1 mg/mL).

  • Acidic Degradation: Mix the stock solution with an equal volume of 0.1 N Hydrochloric acid. Heat the solution (e.g., at 60°C) for a specified period. After cooling, neutralize the solution with 0.1 N Sodium Hydroxide.[2]

  • Alkaline Degradation: Combine the stock solution with an equal volume of 0.02 N Sodium Hydroxide. Allow the solution to stand at room temperature for a defined time, then neutralize with 0.02 N Hydrochloric acid.[2]

  • Oxidative Degradation: Treat the stock solution with 30% hydrogen peroxide and heat as required.[2]

  • Thermal Degradation: Expose a solution of this compound to dry heat (e.g., 60°C) for a set duration.[2]

  • Sample Analysis: Dilute the stressed samples to a suitable concentration and analyze using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating RP-HPLC Method

This protocol provides a typical starting point for developing an HPLC method for the analysis of this compound and its degradation products.

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: Kromasil C18 (250 x 4.6 mm, 5 µm) or equivalent.[1][2]

  • Mobile Phase: A mixture of 0.01 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 5.2 with phosphoric acid) and acetonitrile. A gradient elution may be employed for optimal separation.[1][2]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection Wavelength: 254 nm.[1][2]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

Quantitative Data Summary

The following tables summarize the degradation of this compound observed under different stress conditions as reported in various studies.

Table 1: Summary of Forced Degradation Studies

Stress Condition Reagent/Condition Observed Degradation (%) Reference
Acid Hydrolysis0.1 N HClSignificant Degradation[1][2]
Base Hydrolysis0.02 N NaOHSignificant Degradation[1][2]
Oxidation30% H2O2Significant Degradation[1][2]
ThermalHeat (e.g., 60°C)Negligible Degradation[1][2]

Note: "Significant Degradation" indicates that the studies reported observable degradation but did not always provide a precise percentage.

Table 2: pH-Dependent Stability at 70°C

pH Degradation (%) Reference
1.0< 14%[6][7]
3.0< 14%[6][7]
7.0< 14%[6][7]
10.0< 14%[6][7]
13.0< 14%[6][7]

This study concluded that Epinastine was the most stable compound tested, with degradation below 14% across all pH conditions at high temperatures.[6][7]

Visualized Workflows and Relationships

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results & Interpretation stock Prepare Epinastine HCl Stock Solution acid Acid Stress (e.g., 0.1N HCl, Heat) stock->acid Expose to Stress base Base Stress (e.g., 0.02N NaOH) stock->base Expose to Stress oxidative Oxidative Stress (e.g., 30% H2O2) stock->oxidative Expose to Stress thermal Thermal Stress (e.g., 60°C) stock->thermal Expose to Stress hplc HPLC Analysis (RP-C18 Column) acid->hplc Inject Stressed Samples base->hplc Inject Stressed Samples oxidative->hplc Inject Stressed Samples thermal->hplc Inject Stressed Samples detect UV Detection (e.g., 254 nm) hplc->detect data Data Acquisition & Processing detect->data stability Assess Stability Profile data->stability degradation Identify & Quantify Degradants data->degradation report Generate Stability Report stability->report degradation->report

Caption: Workflow for a forced degradation stability study of this compound.

G cluster_factors Primary Factors Influencing Stability cluster_outcome Stability Outcome cluster_measurement Measurement & Observation pH pH of Solution Degradation Epinastine HCl Degradation pH->Degradation Temp Temperature Temp->Degradation Oxidizer Presence of Oxidizing Agents Oxidizer->Degradation Degradation_Products Formation of Degradation Products Degradation->Degradation_Products Remaining_Drug Decrease in Parent Drug Concentration Degradation->Remaining_Drug

Caption: Key factors influencing the degradation of this compound.

References

Minimizing side effects in animal studies of Epinastine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side effects during animal studies involving Epinastine Hydrochloride.

Troubleshooting Guides

This section provides practical guidance for addressing specific adverse effects that may be encountered during your experiments.

Issue 1: Sedation and Central Nervous System (CNS) Depression

Symptoms:

  • Decreased activity and lethargy.

  • Ataxia (impaired coordination).

  • Hypothermia.

  • In rare cases at very high doses, seizures.[1]

Possible Causes:

  • High dosage of this compound.

  • Rapid intravenous administration.

  • Individual animal sensitivity.

Mitigation and Troubleshooting Protocol:

  • Dose Adjustment:

    • If sedation is observed, consider a dose reduction in subsequent experiments. A descending dose sequence with two- to four-fold intervals can help establish a no-observable-adverse-effect-level (NOAEL).[2]

    • For oral administration in rats, be aware that the LD50 is 314 mg/kg for males and 192 mg/kg for females. Doses approaching these levels will likely cause significant CNS depression.

    • For intravenous administration in rats, the LD50 is much lower (17 mg/kg for males and 22 mg/kg for females), necessitating careful dose control.

  • Route and Rate of Administration:

    • For intravenous studies, administer the solution slowly to avoid rapid peak plasma concentrations.

    • If feasible for the study design, consider subcutaneous or oral administration, which generally leads to slower absorption and lower peak concentrations compared to IV administration.

  • Supportive Care:

    • Monitoring: Continuously monitor the animal's body temperature, respiratory rate, and heart rate. Normal temperature for a rat under anesthesia is 35.9°C to 37.5°C.[3] A drop in respiratory rate by 50% can be normal during anesthesia, but rates below 70 breaths/min may indicate excessive depression.[3]

    • Thermoregulation: Use a heating pad or lamp to maintain body temperature, as sedation can impair thermoregulation.

    • Seizure Management: In the event of seizures, diazepam can be administered (0.5 to 1 mg/kg IV to effect).[4] Barbiturates or isoflurane may be required for refractory cases.[4]

  • Experimental Protocol Review:

    • Ensure accurate dose calculations and proper animal handling to minimize stress, which can exacerbate certain side effects.

    • Stagger the dosing of animals in a cohort to allow for careful observation of the initial animals before proceeding with the entire group.

Issue 2: Respiratory Depression

Symptoms:

  • Slowed and/or shallow breathing.

  • Cyanosis (bluish discoloration of mucous membranes).

Possible Causes:

  • High doses of this compound, leading to significant CNS depression.

  • Interaction with other sedatives or anesthetics used in the experimental protocol.

Mitigation and Troubleshooting Protocol:

  • Immediate Intervention:

    • If severe respiratory depression is observed, provide respiratory support. This may involve gentle chest compressions or, if available and personnel are trained, intubation and ventilation.

    • Administer a respiratory stimulant like Doxapram (5-10 mg/kg IV or IP, repeated at 10-15 minute intervals as needed).[5]

  • Dose and Co-administration Review:

    • Review the this compound dose and consider a reduction.

    • Carefully evaluate the use of concurrent CNS depressants (e.g., anesthetics, analgesics). If possible, select agents with a lower potential for respiratory depression or reduce their dosage. For example, avoid co-administration of buprenorphine and pentobarbital as it can lead to cardiorespiratory depression.[3]

  • Enhanced Monitoring:

    • For studies requiring high doses of this compound, implement continuous monitoring of respiratory rate and oxygen saturation (SpO2) using a pulse oximeter.

    • Ensure easy access to emergency drugs and equipment.

Frequently Asked Questions (FAQs)

Q1: What are the most common side effects of this compound in animal studies, particularly with systemic administration?

A1: The most frequently reported side effects with systemic administration at supraclinical doses are related to CNS depression and include sedation, decreased activity, and ataxia.[1] At higher doses, convulsions and dyspnea (difficulty breathing) have been observed. In cases of overdose, mortality can occur. Gastrointestinal toxicity has also been noted in animals that died after high doses.

Q2: How can I select an appropriate starting dose for my animal study to minimize the risk of side effects?

A2: Dose selection is a critical step. It is recommended to start with a dose that is a fraction of the No Observed Adverse Effect Level (NOAEL) if known, or to conduct a dose range-finding study. For rats, the oral LD50 values are 314 mg/kg for males and 192 mg/kg for females, and the intravenous LD50 is 17 mg/kg for males and 22 mg/kg for females. Your starting dose should be significantly lower than these values. A descending dose sequence with two- to four-fold intervals is a good strategy to identify a well-tolerated dose.[2]

Q3: Are there any known off-target effects of this compound that I should be aware of?

A3: Yes, in addition to its primary activity as a histamine H1 receptor antagonist, this compound also has an affinity for α1-, α2-, and 5-HT2-receptors.[6] While its affinity for these receptors is lower than for the H1 receptor, at high concentrations, these off-target interactions could potentially contribute to side effects. For example, interaction with alpha-adrenergic receptors could influence blood pressure. However, Epinastine has been shown to have a favorable side effect profile due to its low affinity for cholinergic and dopaminergic receptors.[7]

Q4: What are the key considerations for reproductive toxicity studies with this compound?

A4: In reproductive toxicology studies in rats, maternal toxicity was observed at high oral doses. In pregnant rabbits, high oral doses led to total resorptions and abortion. No drug-induced teratogenic effects were noted in these studies. High oral doses in pregnant rats also resulted in reduced pup body weight gain. It is important to carefully select doses in reproductive studies to differentiate between direct embryofetal toxicity and effects secondary to maternal toxicity.

Q5: How should I monitor animals for potential side effects during the study?

A5: Regular and careful observation is crucial. Key parameters to monitor include:

  • General well-being: Appearance, posture, and activity levels.

  • CNS effects: Level of sedation, coordination (gait), and response to stimuli.

  • Respiratory function: Respiratory rate and effort.

  • Cardiovascular function: Heart rate and mucous membrane color. For more detailed studies, blood pressure monitoring can be implemented.

  • Body weight: Monitor body weight regularly as a general indicator of health.

  • Gastrointestinal signs: Observe for any signs of distress, though these are less commonly reported.

Data Presentation

Table 1: Acute Toxicity of this compound in Rats
Administration RouteSexLD50 (mg/kg)Observed Clinical Signs
OralMale314Sedation, decreased activity, abdominal position, convulsion, dyspnea
OralFemale192Sedation, decreased activity, abdominal position, convulsion, dyspnea
IntravenousMale17Sedation, decreased activity, abdominal position, convulsion, dyspnea
IntravenousFemale22Sedation, decreased activity, abdominal position, convulsion, dyspnea

Data sourced from FDA Pharmacology Review documents.

Table 2: Doses and Findings in Reproductive Toxicity Studies
Animal ModelAdministration RouteDose LevelKey Findings
RatOralApproximately 90,000 times the MROHDReduced pup body weight gain.
RatOralApproximately 150,000 times the MROHDMaternal toxicity with no embryofetal effects.
RabbitOralApproximately 55,000 times the MROHD*Total resorptions and abortion.

*Maximum Recommended Ocular Human Dose

Experimental Protocols

Protocol 1: Dose Range-Finding Study for Oral Administration in Rats
  • Animal Selection: Use a small number of age- and weight-matched rats (e.g., 3-5 per group).

  • Dose Selection: Based on the oral LD50 of ~200-300 mg/kg, select a range of doses. A suggested starting range could be 10, 50, and 150 mg/kg.

  • Administration: Administer a single oral dose via gavage.

  • Observation: Closely observe the animals for the first 4 hours post-dosing for clinical signs of toxicity (sedation, ataxia, respiratory changes). Continue observations at 24 and 48 hours.

  • Data Collection: Record all clinical signs, body weight changes, and any mortality.

  • Endpoint: Determine the Maximum Tolerated Dose (MTD) and the No Observed Adverse Effect Level (NOAEL) to inform dose selection for subsequent studies.

Mandatory Visualizations

Epinastine_Signaling_Pathways cluster_primary Primary Therapeutic Pathways cluster_off_target Potential Off-Target Pathways (at high concentrations) Epinastine_HCl Epinastine_HCl H1_Receptor H1_Receptor Epinastine_HCl->H1_Receptor Antagonism Mast_Cell Mast_Cell Epinastine_HCl->Mast_Cell Stabilization Alpha1_Adrenergic_Receptor Alpha1_Adrenergic_Receptor Epinastine_HCl->Alpha1_Adrenergic_Receptor Binding Alpha2_Adrenergic_Receptor Alpha2_Adrenergic_Receptor Epinastine_HCl->Alpha2_Adrenergic_Receptor Binding 5HT2_Receptor 5HT2_Receptor Epinastine_HCl->5HT2_Receptor Binding Allergic_Response Allergic_Response H1_Receptor->Allergic_Response Blocks Histamine Action Mediator_Release Mediator_Release Mast_Cell->Mediator_Release Inhibits Degranulation Cardiovascular_Effects Cardiovascular_Effects Alpha1_Adrenergic_Receptor->Cardiovascular_Effects CNS_Effects CNS_Effects Alpha2_Adrenergic_Receptor->CNS_Effects 5HT2_Receptor->CNS_Effects Troubleshooting_Workflow Adverse_Event Adverse Event Observed (e.g., Sedation, Respiratory Depression) Assess_Severity Assess Severity Adverse_Event->Assess_Severity Mild Mild/Moderate Assess_Severity->Mild Mild Severe Severe/Life-threatening Assess_Severity->Severe Severe Supportive_Care Provide Supportive Care (Thermoregulation, Monitoring) Mild->Supportive_Care Emergency_Intervention Emergency Intervention (Respiratory Support, Anticonvulsants) Severe->Emergency_Intervention Review_Dose Review & Adjust Dose for Future Experiments Supportive_Care->Review_Dose Emergency_Intervention->Review_Dose Review_Protocol Review Administration Protocol (Route, Rate, Co-medications) Review_Dose->Review_Protocol Document Document Findings & Report to IACUC Review_Protocol->Document

References

Adjusting pH for optimal stability of Epinastine ophthalmic solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for adjusting and maintaining the optimal pH for the stability of Epinastine ophthalmic solutions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the stability of Epinastine ophthalmic solution?

A1: The optimal pH for Epinastine ophthalmic solution is approximately 7.0. Commercial formulations are buffered to this neutral pH to ensure both stability and physiological compatibility with the eye.[1][2][3][4] Studies have shown that Epinastine is relatively stable across a broad pH range, but it exhibits moderate sensitivity to strong acidic and alkaline conditions.[5]

Q2: How does pH affect the chemical stability of Epinastine?

A2: Epinastine can undergo hydrolytic degradation under strongly acidic and alkaline conditions. One identified degradation pathway involves the opening of the imidazole ring to form an amide group.[5] While generally stable, significant degradation (exceeding 14%) can occur at extreme pH values, particularly at elevated temperatures.[5][6]

Q3: What are the consequences of using a non-optimal pH in my formulation?

A3: Using a non-optimal pH can lead to the chemical degradation of Epinastine, reducing its therapeutic efficacy and potentially leading to the formation of unknown impurities. Furthermore, ophthalmic solutions with a pH outside the ocular comfort range (typically 6.6 to 7.8) can cause patient discomfort, leading to increased tearing and rapid washout of the drug from the eye.[7]

Q4: What buffering agents are suitable for Epinastine ophthalmic solutions?

A4: Phosphate-based buffer systems, such as those using monobasic sodium phosphate, are commonly used in commercial Epinastine HCl ophthalmic solutions to maintain a pH of approximately 7.[4][8] The choice of buffer should be validated to ensure it does not catalyze the degradation of Epinastine or interact with other excipients.

Q5: How can I assess the stability of my Epinastine formulation at a specific pH?

A5: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach for assessing the stability of your Epinastine formulation.[9][10][11] This method should be able to separate the intact Epinastine from any potential degradation products. Forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) are crucial for developing and validating a robust stability-indicating method.[9][12]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Unexpectedly high degradation of Epinastine in the formulation. The pH of the solution may have shifted outside the optimal range. The formulation may have been exposed to high temperatures or light. Incompatible excipients may be present.Verify the pH of the solution and adjust if necessary using an appropriate buffer system. Store the solution in a temperature-controlled environment and protect it from light. Conduct compatibility studies with all excipients.
Appearance of unknown peaks in the HPLC chromatogram. These may be degradation products of Epinastine. The HPLC method may not be specific enough.Perform forced degradation studies to generate potential degradation products and confirm if the unknown peaks correspond to them. Re-validate the HPLC method for specificity. Use a mass spectrometer (LC-MS) to identify the unknown peaks.[5]
Precipitation or cloudiness observed in the solution. The pH of the solution may have shifted, affecting the solubility of Epinastine or other excipients. The concentration of Epinastine may be too high for the chosen formulation.Check and adjust the pH of the solution. Evaluate the solubility of Epinastine in the formulation at different pH values. Consider adjusting the concentration of Epinastine or modifying the formulation.
Inconsistent stability results between batches. There may be variability in the pH adjustment process. The quality of raw materials may differ. Inconsistent storage conditions.Standardize the pH adjustment protocol and ensure accurate measurement. Qualify all raw material suppliers and test incoming materials. Implement and monitor strict storage and handling procedures.

Data on pH-Dependent Stability of Epinastine

The following table summarizes data from a forced degradation study, highlighting the stability of Epinastine under various pH conditions.

Stress Condition pH Temperature Exposure Time Degradation (%)
Acid Hydrolysis1.070°CNot Specified< 14%[5]
Neutral7.070°CNot Specified< 14%[5]
Alkaline Hydrolysis10.070°CNot Specified< 14%[5]
Strong Alkaline Hydrolysis13.070°CNot Specified< 14%[5]
Acidic ConditionsNot SpecifiedNot Specified16.72 h (t0.5)Moderate Sensitivity[5]
pH 7-107.0 - 10.0Not Specified25.08 h (t0.5)Relatively Stable[5]
Strong Alkaline ConditionsNot SpecifiedNot Specified12.54 h (t0.5)Moderate Sensitivity[5]

Note: The data is compiled from studies with varying experimental conditions and is intended for comparative purposes. t0.5 refers to the half-life of the drug under the specified conditions.

Experimental Protocols

Protocol for pH Adjustment of Epinastine Ophthalmic Solution
  • Preparation of Buffering Agents: Prepare stock solutions of a suitable buffer system (e.g., monobasic sodium phosphate and dibasic sodium phosphate) at a known concentration.

  • Initial Formulation: Dissolve Epinastine HCl and other excipients in the formulation vehicle (e.g., purified water).

  • Initial pH Measurement: Measure the initial pH of the solution using a calibrated pH meter.

  • pH Adjustment: Slowly add small volumes of the appropriate buffer stock solution (acidic or basic component) to the formulation while continuously stirring and monitoring the pH.

  • Final pH Confirmation: Once the target pH (e.g., 7.0 ± 0.2) is reached, confirm the reading is stable.

  • Volume Adjustment: Add the remaining vehicle to reach the final target volume.

  • Sterilization: Sterilize the final solution using an appropriate method, such as sterile filtration.

  • Post-Sterilization pH Check: Verify that the pH has not significantly changed after sterilization.

Protocol for Stability-Indicating HPLC Assay
  • Chromatographic System:

    • Column: C18 reverse-phase column (e.g., 150x4.6 mm, 5µm).[5]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.01 M KH2PO4, pH 5.2) and an organic solvent (e.g., acetonitrile).[13] The exact ratio should be optimized for best separation.

    • Flow Rate: Typically 1.0 mL/min.[9]

    • Detection Wavelength: 220 nm or 254 nm.[5][13]

    • Column Temperature: 30°C.[9]

  • Standard Preparation: Prepare a stock solution of Epinastine HCl reference standard of known concentration in the mobile phase or a suitable diluent. Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation: Dilute the Epinastine ophthalmic solution with the mobile phase to a concentration within the linear range of the assay.

  • Forced Degradation Sample Preparation:

    • Acid Hydrolysis: Mix the drug solution with an acid (e.g., 0.1 N HCl) and heat. Neutralize before injection.[13]

    • Base Hydrolysis: Mix the drug solution with a base (e.g., 0.02 N NaOH) and heat. Neutralize before injection.[13]

    • Oxidation: Treat the drug solution with hydrogen peroxide (e.g., 30% H2O2).[10][11]

    • Thermal Degradation: Store the drug solution at an elevated temperature (e.g., 60°C).[13]

    • Photodegradation: Expose the drug solution to UV light.[9]

  • Analysis: Inject the standard solutions, the sample solution, and the degraded sample solutions into the HPLC system.

  • Data Evaluation:

    • Confirm the specificity of the method by ensuring that the Epinastine peak is well-resolved from any degradation peaks.

    • Calculate the concentration of Epinastine in the sample by comparing its peak area to the calibration curve generated from the standard solutions.

    • Determine the percentage of degradation in the forced degradation samples.

Visualizations

Experimental_Workflow cluster_prep 1. Formulation Preparation cluster_ph 2. pH Adjustment & Measurement cluster_stability 3. Stability Testing cluster_analysis 4. Data Analysis start Start formulate Dissolve Epinastine & Excipients start->formulate measure_initial_ph Measure Initial pH formulate->measure_initial_ph adjust_ph Adjust pH with Buffer measure_initial_ph->adjust_ph measure_final_ph Confirm Final pH adjust_ph->measure_final_ph stress_conditions Apply Stress Conditions (pH, Temp, Light) measure_final_ph->stress_conditions hplc_analysis HPLC Analysis stress_conditions->hplc_analysis evaluate_stability Evaluate Stability & Degradation hplc_analysis->evaluate_stability end End evaluate_stability->end

Caption: Workflow for pH adjustment and stability testing of Epinastine ophthalmic solution.

Logical_Relationship cluster_factors Influencing Factors cluster_outcome Stability Outcome cluster_consequences Consequences of Instability ph pH stability Epinastine Stability ph->stability temperature Temperature temperature->stability light Light Exposure light->stability degradation Chemical Degradation stability->degradation efficacy Reduced Efficacy degradation->efficacy impurities Formation of Impurities degradation->impurities

References

Validation & Comparative

Comparative Preclinical Efficacy of Epinastine and Olopatadine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic agents for allergic conjunctivitis, both Epinastine and Olopatadine have emerged as prominent dual-action compounds, exhibiting both histamine H1 receptor antagonism and mast cell stabilizing properties.[1][2][3][4] This guide provides a comparative analysis of their preclinical efficacy, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.

Quantitative Comparison of Efficacy

The following table summarizes key quantitative parameters from in vitro and in vivo preclinical studies, offering a direct comparison of the potency of Epinastine and Olopatadine in various assays.

ParameterEpinastineOlopatadineStudy Context
Histamine H1 Receptor Antagonism
IC50 (Histamine Response Inhibition, simultaneous addition)1.6 µM[5]Partial or no inhibition up to 100 µM[5]CHO-K1 cells expressing human H1R[5]
IC50 (Histamine Response Inhibition, 2.5 min pre-incubation)38 nM[5]1369 nM[5]CHO-K1 cells expressing human H1R[5]
Persistent Histamine Response Inhibition (24h post-removal)IC50 = 6 µM[5]Not ReportedCHO-K1 cells expressing human H1R[5]
Ki (H1-receptor binding affinity)Not Reported41.1 ± 6.0 nM[6][3H]pyrilamine binding to H1 receptors[6]
IC50 (Histamine-induced PI turnover)Not Reported9.5 ± 1.5 nM[6]Human conjunctival epithelial cells[6]
Mast Cell Stabilization
Inhibition of Histamine ReleaseInhibited from skin mast cells in a dose-dependent fashion[7]Inhibited from human conjunctival mast cells in a dose-dependent fashion[8]In vitro human mast cell models[7][8]
IC50 (Human Conjunctival Mast Cell Degranulation)Not Reported559 µM[9]IgE-stimulated human conjunctival mast cells[9]
In Vivo Efficacy
ED50 (Inhibition of Histamine-Induced Vascular Permeability)Not Reported0.002% (30 min pre-treatment)[9]Guinea pig model[9]

Experimental Methodologies

Understanding the experimental context is crucial for interpreting the quantitative data. Below are detailed protocols for the key assays cited.

Histamine H1 Receptor (H1R) Antagonism Assay
  • Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human H1 receptor were utilized.[5]

  • Methodology: The antihistaminic properties were assessed using intracellular calcium mobilization assays.

  • Experimental Procedure:

    • Simultaneous Addition: Epinastine or Olopatadine was added to the cells concurrently with histamine.

    • Pre-incubation: The compounds were pre-incubated with the cells for 2.5 minutes or 1 hour before the addition of histamine.

    • Persistent Inhibition: To evaluate the duration of action, cells were pre-treated with Epinastine, followed by washing to remove the drug. The histamine response was then measured 24 hours later.[5]

Mast Cell Stabilization Assay
  • Cell Models: In vitro studies have utilized rat basophilic leukemia cells and human conjunctival mast cells.[8] For direct comparison, one study isolated mast cells from human donor conjunctival tissue.[9]

  • Methodology: The ability of the compounds to inhibit the immunologically-stimulated release of histamine was quantified.

  • Experimental Procedure:

    • Mast cells were pre-treated with varying concentrations of Olopatadine.

    • Degranulation was stimulated via an IgE challenge.

    • The total amount of histamine released into the supernatant was measured using an Enzyme Immunoassay (EIA).[9]

In Vivo Model of Histamine-Induced Conjunctival Vascular Permeability
  • Animal Model: Guinea pigs were used to assess in vivo efficacy.

  • Methodology: The assay measures the inhibition of histamine-induced vascular leakage in the conjunctiva.

  • Experimental Procedure:

    • Animals were pre-treated with a topical application of the test compound or a vehicle control.

    • Evans blue dye was administered intravenously.

    • A subconjunctival histamine challenge was performed.

    • The extent of vascular permeability was quantified by measuring the area of dye leakage (wheal response) 30 minutes after the histamine challenge.[9]

Visualizing Experimental Workflows and Pathways

To further elucidate the experimental processes and the underlying biological mechanisms, the following diagrams are provided.

G cluster_0 Histamine H1 Receptor Antagonism Assay CHO-K1 Cells (Human H1R) CHO-K1 Cells (Human H1R) Drug Incubation Drug Incubation CHO-K1 Cells (Human H1R)->Drug Incubation Epinastine or Olopatadine Histamine Addition Histamine Addition Drug Incubation->Histamine Addition Calcium Mobilization Measurement Calcium Mobilization Measurement Histamine Addition->Calcium Mobilization Measurement Assess Inhibition

In Vitro H1R Antagonism Workflow

G cluster_1 Mast Cell Stabilization Assay Human Conjunctival Mast Cells Human Conjunctival Mast Cells Pre-treatment with Drug Pre-treatment with Drug Human Conjunctival Mast Cells->Pre-treatment with Drug Epinastine or Olopatadine IgE Challenge IgE Challenge Pre-treatment with Drug->IgE Challenge Stimulate Degranulation Measure Histamine Release (EIA) Measure Histamine Release (EIA) IgE Challenge->Measure Histamine Release (EIA) Quantify Inhibition

In Vitro Mast Cell Stabilization Workflow

G cluster_2 In Vivo Vascular Permeability Model Guinea Pig Model Guinea Pig Model Topical Drug Administration Topical Drug Administration Guinea Pig Model->Topical Drug Administration IV Evans Blue Dye IV Evans Blue Dye Topical Drug Administration->IV Evans Blue Dye Subconjunctival Histamine Challenge Subconjunctival Histamine Challenge IV Evans Blue Dye->Subconjunctival Histamine Challenge Measure Wheal Response Measure Wheal Response Subconjunctival Histamine Challenge->Measure Wheal Response Quantify Dye Leakage

In Vivo Vascular Permeability Workflow

G Allergen Allergen Mast Cell Mast Cell Allergen->Mast Cell Binds to IgE Degranulation Degranulation Mast Cell->Degranulation Histamine Release Histamine Release Degranulation->Histamine Release H1 Receptor Activation H1 Receptor Activation Histamine Release->H1 Receptor Activation Allergic Symptoms Allergic Symptoms H1 Receptor Activation->Allergic Symptoms Itching, Redness, etc. Epinastine / Olopatadine Epinastine / Olopatadine Epinastine / Olopatadine->Degranulation Stabilization Epinastine / Olopatadine->H1 Receptor Activation Antagonism

Dual-Action Mechanism of Epinastine and Olopatadine

Discussion of Preclinical Findings

The available preclinical data indicates that both Epinastine and Olopatadine are potent histamine H1 receptor antagonists. Notably, in a head-to-head in vitro study, Epinastine demonstrated a significantly faster onset of action and higher potency in inhibiting the histamine response in CHO-K1 cells expressing the human H1 receptor, particularly with a short pre-incubation time.[5] Epinastine also showed persistent inhibitory effects 24 hours after its removal.[5]

In terms of mast cell stabilization, both compounds have been shown to inhibit histamine release from mast cells.[7][8] However, direct comparative quantitative data for Epinastine in human conjunctival mast cells is not as readily available as it is for Olopatadine. Olopatadine has been shown to inhibit histamine release from human conjunctival mast cells in a dose-dependent manner.[8]

In vivo, Olopatadine has demonstrated efficacy in reducing histamine-induced conjunctival vascular permeability in a guinea pig model.[9] While clinical studies and some preclinical models suggest Olopatadine may have superior efficacy in controlling certain signs and symptoms of allergic conjunctivitis[10][11][12][13], further head-to-head preclinical studies focusing on a broader range of inflammatory mediators would be beneficial for a more comprehensive comparison. Some studies also suggest that Olopatadine has a superior profile due to its non-perturbation of cell membranes.[2][8]

It is also worth noting that both drugs are considered to have multiple actions, including anti-inflammatory effects beyond histamine antagonism and mast cell stabilization.[1]

Conclusion

Both Epinastine and Olopatadine are effective dual-action antiallergic agents in preclinical models. Epinastine exhibits a rapid onset and potent inhibition of the histamine H1 receptor in vitro. Olopatadine also demonstrates potent H1 antagonism and has well-documented mast cell stabilizing effects in human conjunctival mast cells. The choice between these agents in a drug development context may depend on the specific therapeutic goals, such as the desired onset of action and the relative importance of different mechanisms of action. Further preclinical studies directly comparing their effects on a wider array of inflammatory pathways would provide a more complete picture of their respective profiles.

References

Epinastine's In Vivo Anti-Inflammatory Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo anti-inflammatory activity of Epinastine against other common antihistamines. The data presented is sourced from various preclinical and clinical studies, offering a detailed overview of its efficacy in different inflammatory models. This document is intended to assist researchers in evaluating Epinastine's potential as an anti-inflammatory agent.

Multi-faceted Anti-Inflammatory Actions of Epinastine

Epinastine exerts its anti-inflammatory effects through a combination of mechanisms. It is a potent second-generation antihistamine that primarily acts as a histamine H1 receptor antagonist.[1][2] Beyond this, it functions as a mast cell stabilizer, preventing the degranulation and release of a cascade of pro-inflammatory mediators, including histamine, leukotrienes, prostaglandins, and cytokines.[2][3] This dual action of receptor antagonism and mediator release inhibition contributes to its robust anti-inflammatory profile.

Furthermore, studies have indicated that Epinastine can modulate the activity of various immune cells involved in the inflammatory response. It has been shown to inhibit the activation of eosinophils and interfere with T-cell cytokine signaling pathways.[4][5] Specifically, Epinastine can suppress the production of Th2 cytokines such as IL-5, IL-6, and IL-13, while restoring the levels of the Th1 cytokine interferon-gamma.[5] Evidence also suggests that Epinastine may exert its effects by inhibiting the activation of the NF-κB signaling pathway, a key regulator of inflammation.[5][6]

Comparative Efficacy of Epinastine in In Vivo Models

The following tables summarize the quantitative data from in vivo studies, comparing the anti-inflammatory performance of Epinastine with other antihistamines.

Table 1: Inhibition of Histamine-Induced Wheal and Flare Response in Humans
Treatment (Oral Dose)Onset of ActionPeak Inhibition (Wheal)Duration of Action (Flare)Reference
Epinastine (20 mg) 30 minutes 4 hours > 24 hours [7]
Cetirizine (10 mg)1 hour4 hours> 24 hours[7]
Loratadine (10 mg)Slower onsetLess potent> 24 hours[7]
Placebo---[7]
Table 2: Inhibition of Carrageenan-Induced Paw Edema in Rats
Treatment (Subcutaneous Dose)Edema Inhibition (at 3 hours)Significance vs. ControlReference
Epinastine (5 mg/kg) Significant, dose-dependent p < 0.05 [8]
Epinastine (10 mg/kg) Significant, dose-dependent p < 0.05 [8]
Epinastine (50 mg/kg) Significant, dose-dependent p < 0.05 [8]
Cetirizine (5, 10, 50 mg/kg)Slight anti-edematous effectNot significant[8]
Levocetirizine (5, 10, 50 mg/kg)Significant, dose-dependentp < 0.05[8]
Table 3: Efficacy in Allergic Conjunctivitis Models
Study ModelTreatmentKey FindingsReference
Guinea Pig Histamine-Induced Conjunctival Vascular Permeability Epinastine (topical) Effective for up to 4 hours [9]
Olopatadine (topical)Effective for up to 16 hours[9]
Ketotifen (topical)Effective for up to 4 hours[9]
Human Acute Allergic Conjunctivitis Epinastine 0.05% (BID) Non-inferior to Ketotifen; >40% reduction in itching, hyperemia, and lid swelling [10]
Ketotifen (BID)>40% reduction in itching, hyperemia, and lid swelling[10]
Human Seasonal Allergic Conjunctivitis Epinastine More effective than Ketotifen in relieving papillary reaction and ocular itching [11]
OlopatadineMore effective than Epinastine and Ketotifen[11]
KetotifenLess effective than Epinastine in some parameters[11]

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below to facilitate study replication and data interpretation.

Histamine-Induced Wheal and Flare Response in Human Volunteers

Objective: To assess the efficacy of antihistamines in suppressing the cutaneous reaction to histamine.

Protocol:

  • Healthy male volunteers are enrolled in a double-blind, crossover, placebo-controlled study.

  • Subjects receive a single oral dose of Epinastine (e.g., 20 mg), a comparator antihistamine, or a placebo.

  • At baseline and at specified time points post-administration (e.g., 0.5, 1, 2, 4, 6, 8, 10, 12, and 24 hours), an epicutaneous histamine phosphate challenge (e.g., 100 mg/ml) is applied to the forearm.

  • The resulting wheal and flare responses are measured. The wheal is the raised, edematous area, and the flare is the surrounding erythema.

  • The areas of the wheal and flare are traced and calculated.

  • The percentage inhibition of the wheal and flare responses compared to placebo is determined for each treatment at each time point.

Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the anti-inflammatory effect of substances on acute, non-immune inflammation.

Protocol:

  • Male Wistar rats are used in the study.

  • One hour before the induction of edema, the test substance (Epinastine, comparator, or vehicle) is administered subcutaneously at various doses.

  • Edema is induced by a subplantar injection of 1% λ-carrageenan into the right hind paw.

  • The volume of the paw is measured using a plethysmometer at baseline and at specified time intervals after carrageenan injection (e.g., 0.5 and 3 hours).

  • The degree of swelling is calculated as the increase in paw volume.

  • The percentage inhibition of edema by the test substance is calculated by comparing the increase in paw volume in the treated group to the vehicle-treated control group.

Histamine-Induced Allergic Conjunctivitis in Guinea Pigs

Objective: To assess the efficacy of topical anti-allergic agents in an animal model of allergic conjunctivitis.

Protocol:

  • Male Hartley guinea pigs are used.

  • A single drop of the test medication (Epinastine, comparator, or vehicle) is instilled into one eye at various time points before the histamine challenge.

  • One hour prior to the challenge, Evans blue dye (1 mg/mL) is injected intravenously to assess vascular permeability.

  • Allergic conjunctivitis is induced by topical application of a histamine solution (e.g., 1.5 mg/mL) to the ocular surface.

  • The severity of clinical signs, such as conjunctival hyperemia and chemosis (swelling), is scored at different time points after the challenge.

  • Conjunctival vascular permeability is quantified by measuring the area and intensity of Evans blue dye extravasation in the conjunctiva.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in Epinastine's anti-inflammatory action and a typical experimental workflow.

G cluster_0 Allergen-Induced Mast Cell Activation cluster_1 Epinastine's Mechanism of Action cluster_2 Inflammatory Response Allergen Allergen IgE IgE Allergen->IgE Binds to MastCell Mast Cell IgE->MastCell Cross-links FcεRI on Mediators Release of Pro-inflammatory Mediators (Histamine, Cytokines) MastCell->Mediators Leads to Epinastine Epinastine Stabilization Mast Cell Stabilization Epinastine->Stabilization Antagonism Antagonism Epinastine->Antagonism Stabilization->MastCell Inhibits Degranulation H1R H1 Receptor Inflammation Inflammation Symptoms (Redness, Swelling, Itching) H1R->Inflammation Activation leads to Antagonism->H1R Blocks Mediators->H1R Activate G cluster_workflow In Vivo Allergic Conjunctivitis Model Workflow AnimalSelection Animal Selection (e.g., Guinea Pigs) Sensitization Sensitization (Optional) (e.g., with allergen) AnimalSelection->Sensitization Treatment Topical Treatment (Epinastine, Comparator, Vehicle) Sensitization->Treatment Challenge Allergen/Histamine Challenge Treatment->Challenge Evaluation Clinical Evaluation (Scoring of symptoms) Challenge->Evaluation Analysis Data Analysis (Statistical Comparison) Evaluation->Analysis G cluster_pathway Epinastine's Effect on T-Cell Cytokine Signaling IL4 IL-4 TCell CD4+ T-Cell IL4->TCell Stimulates NFkB NF-κB Activation TCell->NFkB STAT6 STAT6 Phosphorylation TCell->STAT6 IFNg IFN-γ Production TCell->IFNg Decreased by IL-4 Epinastine Epinastine Epinastine->NFkB Inhibits Epinastine->STAT6 Inhibits Epinastine->IFNg Restores Th2Cytokines Th2 Cytokine Production (IL-5, IL-6, IL-13) NFkB->Th2Cytokines Promotes STAT6->Th2Cytokines Promotes

References

Epinastine's Interaction with Adrenergic Receptors: A Comparative Cross-Reactivity Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the cross-reactivity of Epinastine with adrenergic receptors. Epinastine, a second-generation antihistamine, is primarily known for its potent antagonism of the Histamine H1 receptor.[1] However, nonclinical studies have indicated that Epinastine also possesses a notable affinity for other receptor systems, including α-adrenergic receptors.[2] Understanding the extent of this cross-reactivity is crucial for a complete pharmacological profiling of the drug, predicting potential off-target effects, and exploring new therapeutic applications.

While specific quantitative binding affinities for Epinastine at adrenergic receptor subtypes are not widely available in public literature, this guide summarizes the current qualitative understanding and provides the detailed experimental methodologies required to perform such a comparative analysis.

Comparative Receptor Affinity

As per the U.S. Food and Drug Administration (FDA) clinical pharmacology review, Epinastine exhibits a "marked affinity" for α-1 and α-2 adrenergic receptors and a "low affinity" for β-receptors.[2] This suggests a degree of selectivity for the α-adrenergic receptor family over the β-adrenergic family. For comparison, its binding affinity for its primary target, the Histamine H1 receptor, is well-established with a reported IC50 of 9.8 nM.[2]

To provide a clear, quantitative comparison, further experimental investigation using standardized binding assays is required. The following table illustrates how such comparative data would be presented.

Table 1: Comparative Binding Affinity of Epinastine at Histamine and Adrenergic Receptors

Receptor TargetReceptor SubtypeEpinastine Binding Affinity (Kᵢ in nM)Reference CompoundReference Compound Binding Affinity (Kᵢ in nM)
Histamine H₁Data indicates high affinity (IC₅₀ = 9.8 nM)[2]Diphenhydramine~2.5
Adrenergic α₁Data not publicly availablePrazosin~0.2
α₂Data not publicly availableYohimbine~2.0
βData indicates low affinity[2]Propranolol~1.0

Note: The Kᵢ (inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity. The reference compounds are well-characterized ligands for their respective receptors and are provided for context.

Experimental Protocols

To quantitatively determine the binding affinity of Epinastine for various adrenergic receptor subtypes, a competitive radioligand binding assay is the gold-standard method.

Radioligand Binding Assay Protocol

1. Objective: To determine the binding affinity (Kᵢ) of Epinastine for α₁, α₂, and β-adrenergic receptor subtypes.

2. Materials:

  • Cell Membranes: Commercially available or prepared from cell lines stably expressing the human adrenergic receptor subtypes (e.g., α₁ₐ, α₁ₑ, α₁ₔ, α₂ₐ, α₂ₑ, α₂𝒸, β₁, β₂, β₃).
  • Radioligands:
  • For α₁-receptors: [³H]-Prazosin
  • For α₂-receptors: [³H]-Rauwolscine or [³H]-Yohimbine
  • For β-receptors: [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Iodocyanopindolol
  • Non-labeled Ligands: Epinastine hydrochloride, and appropriate non-labeled reference compounds for each receptor subtype to determine non-specific binding (e.g., phentolamine for α-receptors, propranolol for β-receptors).
  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
  • Scintillation Cocktail and Scintillation Counter .
  • Glass Fiber Filters and Filtration Apparatus .

3. Procedure:

  • Assay Setup: The assay is typically performed in 96-well plates. Each well will contain the cell membranes, the radioligand at a fixed concentration (usually near its Kₔ value), and varying concentrations of the competing ligand (Epinastine).
  • Incubation: Add a suspension of cell membranes containing the target receptor to each well. Then, add a range of concentrations of Epinastine. Finally, add the specific radioligand.
  • Equilibrium: Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).
  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

4. Data Analysis:

  • The amount of bound radioligand is plotted against the concentration of Epinastine.
  • The IC₅₀ value (the concentration of Epinastine that inhibits 50% of the specific binding of the radioligand) is determined from the resulting competition curve.
  • The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Signaling Pathways and Visualization

Adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by their endogenous ligands (epinephrine and norepinephrine), initiate intracellular signaling cascades. The primary signaling pathways for α₁ and α₂ adrenergic receptors are distinct.

α₁-Adrenergic Receptor Signaling: These receptors are typically coupled to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).

alpha1_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol alpha1 α₁-AR gq Gq/11 alpha1->gq plc PLC gq->plc pip2 PIP₂ plc->pip2 hydrolyzes ip3 IP₃ pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release pkc PKC dag->pkc cellular_response Cellular Response (e.g., Smooth Muscle Contraction) ca_release->cellular_response pkc->cellular_response ligand Agonist (e.g., Norepinephrine) ligand->alpha1

Caption: α₁-Adrenergic Receptor Signaling Pathway.

α₂-Adrenergic Receptor Signaling: These receptors are coupled to Gi/o proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP generally has an inhibitory effect on cellular function.

alpha2_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol alpha2 α₂-AR gi Gi/o alpha2->gi ac Adenylyl Cyclase gi->ac inhibits atp ATP ac->atp converts camp cAMP atp->camp pka PKA camp->pka cellular_response Inhibitory Cellular Response pka->cellular_response ligand Agonist (e.g., Norepinephrine) ligand->alpha2

Caption: α₂-Adrenergic Receptor Signaling Pathway.

Experimental Workflow Visualization

The process of assessing the cross-reactivity of a compound like Epinastine follows a logical progression from initial screening to detailed characterization.

experimental_workflow start Start: Compound of Interest (Epinastine) receptor_panel Broad Receptor Screening Panel start->receptor_panel hit_id Identify 'Hits' (e.g., Adrenergic Receptors) receptor_panel->hit_id binding_assay Quantitative Binding Assays (Determine Ki for subtypes) hit_id->binding_assay Affinity Found functional_assay Functional Assays (e.g., Calcium flux, cAMP) binding_assay->functional_assay Confirm with Functional Data data_analysis Data Analysis & Selectivity Profiling functional_assay->data_analysis conclusion Conclusion: Characterize Cross-Reactivity data_analysis->conclusion

Caption: General Experimental Workflow.

Conclusion

References

Epinastine Hydrochloride Demonstrates Superiority Over Placebo in Attenuating Allergic Conjunctivitis Symptoms in Conjunctival Allergen Challenge Studies

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – Researchers and drug development professionals in the field of ophthalmology now have access to a comprehensive comparison of Epinastine Hydrochloride and placebo in managing allergic conjunctivitis, based on data from rigorous conjunctival allergen challenge (CAC) studies. This guide synthesizes findings from multiple clinical trials, presenting key efficacy data in structured tables, detailing experimental methodologies, and visualizing the underlying mechanisms and study workflows.

This compound is a dual-action antihistamine and mast cell stabilizer.[1][2] Its mechanism of action involves blocking histamine H1 receptors and inhibiting the release of histamine and other inflammatory mediators from mast cells, thereby alleviating the symptoms of allergic conjunctivitis.[1][3][4][5] Clinical studies utilizing the CAC model have consistently demonstrated the superiority of this compound 0.05% ophthalmic solution over placebo in reducing the primary signs and symptoms of allergic conjunctivitis, namely ocular itching and conjunctival redness.[6][7][8]

Efficacy in Clinical Trials

A pivotal single-center, double-masked, vehicle-controlled Phase III clinical trial involving 126 patients with a history of allergic conjunctivitis provides robust evidence of Epinastine's efficacy. In a paired-eye analysis where one eye received Epinastine HCl 0.05% and the other received a vehicle, Epinastine was found to be significantly more effective in reducing the severity of ocular itching and conjunctival hyperemia at all measured time points post-allergen challenge (p < 0.001).[6] The study also showed a significant reduction in ciliary and episcleral hyperemia, chemosis, and lid swelling compared to the vehicle (p ≤ 0.009).[6]

Another key study corroborated these findings, demonstrating that a single instillation of Epinastine significantly reduced multiple signs and symptoms of allergic conjunctivitis compared to the vehicle. This trial highlighted Epinastine's rapid onset of action, within 3 minutes, and a prolonged duration of effect lasting at least 8 hours.[7]

Further research has also established Epinastine's superiority to placebo in inhibiting ocular itching and conjunctival hyperemia induced 4 hours after administration, which is equivalent to a four-times-daily dosing schedule.[8] The same study also confirmed its efficacy at 15 minutes and 8 hours post-instillation.[8]

Quantitative Analysis of Clinical Endpoints

The following tables summarize the quantitative data from key conjunctival allergen challenge studies, comparing the performance of this compound 0.05% ophthalmic solution with a placebo (vehicle).

Efficacy Endpoint Time Point (Post-Challenge) Epinastine HCl 0.05% (Mean Score) Placebo (Vehicle) (Mean Score) P-value Reference
Ocular Itching3-5 minutesSignificantly LowerHigher< 0.001[6][7]
Ocular Itching5-10 minutesSignificantly LowerHigher< 0.001[6][7]
Ocular Itching10-20 minutesSignificantly LowerHigher< 0.001[6]
Conjunctival Hyperemia3-5 minutesSignificantly LowerHigher< 0.001[6]
Conjunctival Hyperemia5-10 minutesSignificantly LowerHigher< 0.001[6][7]
Conjunctival Hyperemia10-20 minutesSignificantly LowerHigher< 0.001[6][7]
Ciliary HyperemiaAll time pointsSignificantly LowerHigher≤ 0.009[6]
Episcleral HyperemiaAll time pointsSignificantly LowerHigher≤ 0.009[6]
ChemosisAll time pointsSignificantly LowerHigher≤ 0.009[6][7]
Lid SwellingAll time pointsSignificantly LowerHigher≤ 0.009[6][7]

Note: Specific mean scores were not consistently available in the abstracts. The table reflects the reported statistical significance.

Experimental Protocols

The data presented is derived from studies employing the conjunctival allergen challenge (CAC) model, a standardized method for evaluating the efficacy of anti-allergic ophthalmic drugs.

Study Design: The majority of these studies were single-center, double-masked, randomized, and vehicle-controlled.[6][7] A common design was the contralateral eye comparison, where one eye of a participant received Epinastine and the other eye received a placebo, allowing for a direct intra-patient comparison.[7][9]

Participant Selection: Eligible participants were individuals with a documented history of allergic conjunctivitis who were asymptomatic at the time of the study but showed a positive reaction to a specific allergen during initial screening and confirmation visits.[6][7]

Intervention: Participants received one drop of Epinastine HCl 0.05% ophthalmic solution in the designated eye(s) and/or a vehicle solution in the control eye(s). Dosing was administered at specific intervals before the allergen challenge, typically 15 minutes to assess onset of action and 4 to 8 hours to evaluate the duration of action.[6][7][8][9]

Allergen Challenge and Assessment: Following the instillation of the study medication, a predetermined concentration of an allergen (e.g., cedar or birch pollen) was administered to the conjunctiva of both eyes.[8][9] Ocular signs and symptoms were then graded by trained observers at standardized time points (e.g., 3, 5, 10, and 20 minutes) after the challenge.[6][7][9] Primary efficacy endpoints typically included ocular itching and conjunctival hyperemia, assessed on a standardized scale.[7][8]

Visualizing the Allergic Response and Study Workflow

To further elucidate the processes involved, the following diagrams illustrate the mechanism of the allergic response and the typical workflow of a conjunctival allergen challenge study.

Allergic_Response_Pathway cluster_mast_cell Mast Cell cluster_symptoms Ocular Allergic Symptoms cluster_epinastine Epinastine Action Allergen Allergen IgE IgE Antibody Allergen->IgE Binds to MastCell Mast Cell Surface IgE->MastCell Attached to Degranulation Degranulation MastCell->Degranulation Activation Granules Granules (Histamine, etc.) Histamine Histamine Granules->Histamine Degranulation->Granules Release of H1_Receptor H1 Receptor (Nerves, Blood Vessels) Histamine->H1_Receptor Binds to Itching Itching H1_Receptor->Itching Redness Redness (Vasodilation) H1_Receptor->Redness Swelling Swelling (Increased Permeability) H1_Receptor->Swelling Epinastine Epinastine HCl Epinastine->Degranulation Inhibits Epinastine->H1_Receptor Blocks

Caption: Mechanism of allergic conjunctivitis and Epinastine's dual action.

CAC_Workflow cluster_screening Screening Phase cluster_treatment Treatment Phase cluster_assessment Assessment Phase Screening Patient Screening (History of Allergic Conjunctivitis) CAC_Visit1 Visit 1: Initial CAC (Determine Allergen Dose) Screening->CAC_Visit1 CAC_Visit2 Visit 2: Confirmatory CAC (Confirm Reproducible Response) CAC_Visit1->CAC_Visit2 Randomization Randomization CAC_Visit2->Randomization Dosing Drug Instillation (Epinastine or Placebo) Randomization->Dosing Allergen_Challenge Conjunctival Allergen Challenge Dosing->Allergen_Challenge 15 min (Onset) or 4-8 hrs (Duration) Symptom_Assessment Symptom & Sign Assessment (Itching, Redness, etc.) Allergen_Challenge->Symptom_Assessment Timepoints Multiple Time Points (e.g., 3, 5, 10, 20 min) Symptom_Assessment->Timepoints Data_Analysis Data Analysis (Compare Epinastine vs. Placebo) Symptom_Assessment->Data_Analysis

Caption: Workflow of a typical Conjunctival Allergen Challenge (CAC) study.

References

Assessing the Teratogenic Potential of Epinastine Hydrochloride in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the teratogenicity of epinastine hydrochloride in animal models, benchmarked against other second-generation antihistamines: cetirizine, loratadine, and fexofenadine. The information is compiled from publicly available data, including summaries from regulatory agencies.

Executive Summary

Preclinical studies in animal models are a cornerstone in evaluating the developmental and reproductive toxicity of new pharmaceutical compounds. For antihistamines, which may be used by women of childbearing potential, a thorough assessment of teratogenic risk is crucial. This guide summarizes the available nonclinical data for this compound and key comparators to facilitate an evidence-based evaluation.

Comparative Teratogenicity Data

The following tables summarize the findings from developmental toxicity studies conducted in rats and rabbits, the two standard species for teratogenicity assessment. These studies are generally conducted in compliance with international guidelines such as OECD Guideline 414 and ICH S5(R3).

Table 1: Summary of Teratogenicity Studies in Rats

CompoundDoses Tested (mg/kg/day)Maternal NOAEL (mg/kg/day)Developmental NOAEL (mg/kg/day)Key Developmental Findings
This compound Data not publicly availableData not publicly availableData not publicly availableNot teratogenic in animal models, even at high doses. Reduced pup weight has been observed at maternally toxic doses.[1]
Cetirizine Data not publicly availableData not publicly availableData not publicly availableNot found to be teratogenic in rats.
Loratadine (Desloratadine) 6, 24, 486>48No teratogenic effects observed. Embryocidal and fetal toxicity were noted at higher, maternally toxic doses.[2]
Fexofenadine up to 300 (as terfenadine)Data not publicly availableData not publicly availableNo evidence of teratogenicity.[3]

Table 2: Summary of Teratogenicity Studies in Rabbits

CompoundDoses Tested (mg/kg/day)Maternal NOAEL (mg/kg/day)Developmental NOAEL (mg/kg/day)Key Developmental Findings
This compound Data not publicly availableData not publicly availableData not publicly availableResorptions and abortions have been reported at high oral doses.[1]
Cetirizine Data not publicly availableData not publicly availableData not publicly availableNot found to be teratogenic in rabbits. Some studies noted an increase in skeletal variations at doses that also caused maternal toxicity.
Loratadine (Desloratadine) 15, 30, 6030>60No teratogenic effects observed. Increased resorptions were seen at maternally toxic doses.[2]
Fexofenadine up to 300 (as terfenadine)Data not publicly availableData not publicly availableNo evidence of teratogenicity.[3]

NOAEL: No Observed Adverse Effect Level. Data for Loratadine is based on studies with its active metabolite, Desloratadine.

Experimental Protocols: A Generalized Framework

While specific protocols for each proprietary study are not publicly available, they generally adhere to internationally recognized guidelines. The following workflow illustrates a typical prenatal developmental toxicity study design.

Teratogenicity_Study_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase Acclimatization Animal Acclimatization (e.g., Sprague-Dawley Rats, New Zealand White Rabbits) Mating Mating Acclimatization->Mating Gestation_Confirmation Confirmation of Pregnancy (Day 0 of Gestation) Mating->Gestation_Confirmation Dosing Daily Dosing during Organogenesis (e.g., Gestation Days 6-17 for rats, 6-18 for rabbits) Gestation_Confirmation->Dosing Maternal_Assessment Maternal Clinical Observations (Body weight, food consumption, clinical signs) Dosing->Maternal_Assessment Cesarean_Section Cesarean Section (One day prior to expected parturition) Maternal_Assessment->Cesarean_Section Uterine_Examination Examination of Uterine Contents (Corpora lutea, implantation sites, resorptions, live/dead fetuses) Cesarean_Section->Uterine_Examination Fetal_Examination Fetal Examinations: - External - Visceral - Skeletal Uterine_Examination->Fetal_Examination

Figure 1. Generalized workflow for a prenatal developmental toxicity study.

Key Methodological Considerations

  • Animal Models: Rats and rabbits are the standard non-rodent and rodent species, respectively, for teratogenicity testing.

  • Dose Selection: Dose levels are chosen to include a control group, at least two intermediate doses, and a high dose that is expected to produce some level of maternal toxicity. This helps to differentiate between direct developmental effects and those that may be secondary to maternal stress.

  • Administration Period: Dosing typically occurs during the period of major organogenesis to assess the potential for structural malformations.

  • Endpoints: The primary endpoints include maternal observations (mortality, clinical signs, body weight, food consumption) and fetal evaluations (viability, body weight, and external, visceral, and skeletal malformations and variations).

Signaling Pathways in Developmental Toxicity

While the specific molecular pathways affected by these antihistamines in a developmental context are not fully elucidated in the public domain, teratogenic effects of xenobiotics can occur through various mechanisms. The following diagram illustrates a generalized overview of potential pathways.

Developmental_Toxicity_Pathways cluster_xenobiotic Xenobiotic Exposure cluster_cellular_effects Cellular & Molecular Effects cluster_developmental_outcomes Adverse Developmental Outcomes cluster_teratogenic_manifestations Teratogenic Manifestations Xenobiotic Antihistamine (e.g., this compound) Receptor_Binding Receptor Binding/ Signaling Pathway Interference Xenobiotic->Receptor_Binding Oxidative_Stress Induction of Oxidative Stress Xenobiotic->Oxidative_Stress Gene_Expression Altered Gene Expression Xenobiotic->Gene_Expression Enzyme_Inhibition Enzyme Inhibition Xenobiotic->Enzyme_Inhibition Apoptosis Increased Apoptosis Receptor_Binding->Apoptosis Cell_Proliferation Decreased Cell Proliferation Receptor_Binding->Cell_Proliferation Cell_Differentiation Altered Cell Differentiation Receptor_Binding->Cell_Differentiation Cell_Migration Abnormal Cell Migration Receptor_Binding->Cell_Migration Oxidative_Stress->Apoptosis Oxidative_Stress->Cell_Proliferation Oxidative_Stress->Cell_Differentiation Oxidative_Stress->Cell_Migration Gene_Expression->Apoptosis Gene_Expression->Cell_Proliferation Gene_Expression->Cell_Differentiation Gene_Expression->Cell_Migration Enzyme_Inhibition->Apoptosis Enzyme_Inhibition->Cell_Proliferation Enzyme_Inhibition->Cell_Differentiation Enzyme_Inhibition->Cell_Migration Malformations Structural Malformations Apoptosis->Malformations Growth_Retardation Intrauterine Growth Retardation Apoptosis->Growth_Retardation Embryo_Lethality Embryo-Fetal Death Apoptosis->Embryo_Lethality Cell_Proliferation->Malformations Cell_Proliferation->Growth_Retardation Cell_Proliferation->Embryo_Lethality Cell_Differentiation->Malformations Cell_Differentiation->Growth_Retardation Cell_Differentiation->Embryo_Lethality Cell_Migration->Malformations Cell_Migration->Growth_Retardation Cell_Migration->Embryo_Lethality

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Epinastine Hydrochloride
Reactant of Route 2
Epinastine Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.